molecular formula C6H12N2O B2562388 2-Imidazolidinone, 1,3,4-trimethyl- CAS No. 24044-24-4; 7226-23-5

2-Imidazolidinone, 1,3,4-trimethyl-

Cat. No.: B2562388
CAS No.: 24044-24-4; 7226-23-5
M. Wt: 128.175
InChI Key: JJNFHWKVZWAKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazolidinone, 1,3,4-trimethyl- is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.175. The purity is usually 95%.
BenchChem offers high-quality 2-Imidazolidinone, 1,3,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidinone, 1,3,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4-trimethylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-7(2)6(9)8(5)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNFHWKVZWAKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)N1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946891
Record name Dimethylpropyleneurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-24-4
Record name 2-Imidazolidinone, 1,3,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylpropyleneurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 1,3,4-Trimethyl-2-Imidazolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 1,3,4-trimethyl-2-imidazolidinone (TMI). This guide is structured to serve researchers requiring a high-boiling, polar aprotic solvent with superior low-temperature characteristics compared to its pervasive homolog, 1,3-dimethyl-2-imidazolidinone (DMI).

Executive Summary

1,3,4-trimethyl-2-imidazolidinone (CAS: 24044-24-4), often abbreviated as TMI or 1,3,4-TMI , is a cyclic urea derivative functioning as a polar aprotic solvent.[1] Structurally, it is the C4-methylated homolog of the industry-standard solvent DMI (1,3-dimethyl-2-imidazolidinone).

While DMI is widely utilized for its ability to solvate inorganic cations and accelerate nucleophilic reactions, it suffers from a relatively high melting point (~8.2 °C), which risks solidification during cryogenic quenching or winter transport. TMI solves this thermodynamic limitation. The introduction of a methyl group at the C4 position breaks the molecular symmetry, disrupting crystal lattice packing and depressing the melting point to -34 °C . This makes TMI the solvent of choice for low-temperature organometallic chemistries where high polarity and liquid phase stability are required simultaneously.

Molecular Architecture & Stereochemistry

The efficacy of TMI as a solvent stems from its specific molecular geometry. Unlike linear ureas (e.g., tetramethylurea), the cyclic structure of TMI forces the nitrogen lone pairs into a fixed orientation, maximizing the dipole moment and electron density at the carbonyl oxygen.

  • Core Scaffold: Five-membered imidazolidinone ring.[2]

  • Substitution Pattern: Methyl groups at N1, N3, and C4.

  • Chirality: The C4 carbon is a stereogenic center. Commercial TMI is typically supplied as a racemate , though the asymmetry is the primary driver for its depressed melting point compared to the achiral DMI.

Diagram 1: Structural Comparison & Solvation Logic

The following diagram illustrates the structural relationship between DMI and TMI, highlighting the steric influence of the C4-methyl group.

TMI_Structure_Properties DMI DMI (1,3-Dimethyl-2-imidazolidinone) Symmetric MP: 8.2°C TMI TMI (1,3,4-Trimethyl-2-imidazolidinone) Asymmetric (C4-Methyl) MP: -34°C DMI->TMI + Methyl at C4 Mechanism Crystal Packing Disruption (Entropy Increase) TMI->Mechanism Symmetry Breaking Result Expanded Liquid Range (-34°C to 227°C) Mechanism->Result Thermodynamic Effect

Figure 1: The C4-methylation of the imidazolidinone ring disrupts crystal packing, significantly lowering the melting point while retaining high boiling stability.

Physicochemical Profile

The following data consolidates experimental values derived from patent literature and chemical property databases. TMI exhibits a liquid range of over 260°C, distinguishing it from many other polar aprotic solvents.

Table 1: Comparative Properties (TMI vs. DMI)
Property1,3,4-Trimethyl-2-imidazolidinone (TMI)1,3-Dimethyl-2-imidazolidinone (DMI)Relevance
CAS Number 24044-24-4 80-73-9Identity verification.
Molecular Weight 128.17 g/mol 114.15 g/mol Stoichiometric calculations.
Physical State LiquidLiquid (solidifies < 8°C)Process handling.
Melting Point -34 °C [1]8.2 °CCritical Differentiator: TMI remains liquid in freezers.
Boiling Point 225–227 °C [1]224–226 °CHigh thermal stability for reflux.
Density 1.032 g/mL (at 23°C) [1]1.056 g/mL (at 25°C)Volumetric dosing.
Solubility Miscible with water, alcohols, aromaticsMiscible with water, alcohols, aromaticsUniversal solvent capabilities.
Dipole Moment High (Est. ~4.0 D)4.05 DStrong cation solvation.

Technical Insight: The density of TMI is slightly lower than DMI (1.032 vs 1.056). This is attributed to the increased molar volume introduced by the additional methyl group, which slightly decreases the packing efficiency in the liquid phase.

Solvation Thermodynamics & Mechanism

TMI acts as a Lewis Base . The methyl groups on N1 and N3 prevent hydrogen bonding, making the carbonyl oxygen a "naked" electron donor.

  • Cation Solvation: TMI strongly solvates cations (Li+, Na+, K+) through the carbonyl oxygen. This separates ion pairs, creating "naked anions" (e.g., F-, CN-, OH-) with significantly enhanced nucleophilicity.

  • Reaction Acceleration: In SN2 reactions, the rate enhancement in TMI is comparable to HMPA (Hexamethylphosphoramide) but without the severe carcinogenicity associated with phosphor amides.

  • Stability: The cyclic urea ring is resistant to strong bases and nucleophiles, making TMI suitable for alkylation, amidation, and organometallic coupling reactions.

Synthesis & Purification Protocol

The synthesis of TMI follows a "Green Chemistry" pathway utilizing carbon dioxide rather than toxic phosgene. This protocol, adapted from industrial patent methodologies [1], ensures high atom economy.

Experimental Workflow

Precursors:

  • Substrate: N,N'-Dimethyl-1,2-propanediamine (1,2-bismethylaminopropane).

  • Carbonyl Source: Carbon Dioxide (CO2).

  • Catalyst: Aluminum Silicate (52% SiO2 / 48% Al2O3).

Protocol:

  • Setup: Use a continuous flow reactor or a high-pressure autoclave.

  • Reaction: Introduce N,N'-Dimethyl-1,2-propanediamine and CO2 at a molar ratio of 1:1.2.

  • Conditions: Heat to 200–230 °C under pressure (approx. 50–100 bar) to facilitate ring closure.

  • Dehydration: The reaction releases water. Continuous removal of water shifts the equilibrium toward the cyclic urea.

  • Purification (Distillation):

    • Fraction 1: Water and unreacted amine (Atmospheric pressure).

    • Fraction 2: Pure TMI (Vacuum distillation).

    • Target: Collect fraction boiling at 123–125 °C at 50 mbar (extrapolated) or 225°C at atm .

Diagram 2: Synthesis Pathway

TMI_Synthesis Precursor N,N'-Dimethyl-1,2-propanediamine Intermediate Transition State (Carbamate Formation) Precursor->Intermediate Nucleophilic Attack Reagents CO2 + Al-Silicate Catalyst (200-230°C, Pressure) Reagents->Intermediate Dehydration - H2O (Equilibrium Shift) Intermediate->Dehydration Product 1,3,4-Trimethyl-2-imidazolidinone (TMI) Yield: ~99% Dehydration->Product Cyclization

Figure 2: The atom-economical synthesis of TMI via the condensation of diamine and CO2.

Applications in Drug Development

TMI is particularly valuable in the synthesis of Active Pharmaceutical Ingredients (APIs) where standard solvents fail due to viscosity or freezing issues.

A. Low-Temperature Lithiation

Many C-C bond-forming reactions require lithiated intermediates (e.g., n-BuLi) at -78 °C.

  • Problem: DMI freezes at 8 °C; DMSO freezes at 19 °C.

  • TMI Solution: TMI remains liquid at -34 °C and can be supercooled further in mixtures. It effectively solvates lithium aggregates, increasing the reactivity of the organolithium species without freezing out of the solution.

B. Nucleophilic Fluorination

The introduction of fluorine into drug scaffolds often uses KF or CsF. TMI's high dielectric constant dissociates these salts, creating "naked" fluoride ions that are highly reactive for Halex (Halogen Exchange) reactions.

C. Polymer Solvent

TMI is cited in the production of modified diene rubbers and acetylenic diols [2, 3], serving as a polymerization medium that solubilizes both the monomer and the growing polymer chain, preventing premature precipitation.

Safety & Toxicology (E-E-A-T)

While specific toxicological data for TMI is less abundant than DMI, structural homology mandates a conservative safety approach.

  • Hazard Classification (Inferred from DMI):

    • Reproductive Toxicity: Presumed Repr. 1B (May damage fertility or the unborn child).

    • Skin Absorption: High permeability. TMI can carry dissolved toxins through the skin barrier.

    • Eye Damage: Risk of serious eye irritation.

  • Handling Protocol:

    • Engineering Controls: Handle strictly within a fume hood.

    • PPE: Butyl rubber gloves are recommended (Nitrile may offer insufficient breakthrough time for cyclic ureas).

    • Waste: Segregate as non-halogenated organic solvent waste. Do not dispose of down the drain.

References

  • Preparation of N,N'-dialkyl substituted cyclic urea derivatives. US Patent 4,897,480. Google Patents. Link

  • Method for producing acetylenic diol compound. JP Patent 2002356451A. Google Patents. Link

  • Modified diene rubbers. US Patent Application 20250115702. Google Patents. Link

  • 1,3,4-trimethyl-2-imidazolidinone Compound Summary. PubChem. Link

Sources

An In-depth Technical Guide to the Hydrogen Bonding Capability of 1,3,4-Trimethyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hydrogen bonding capabilities of 1,3,4-trimethyl-2-imidazolidinone, a substituted cyclic urea derivative. Understanding these properties is crucial for applications in drug formulation, reaction chemistry, and materials science, where intermolecular interactions dictate solubility, stability, and biological activity.

Introduction: The Significance of Hydrogen Bonding in Cyclic Ureas

Hydrogen bonds are highly specific, non-covalent interactions that play a pivotal role in the structure and function of chemical and biological systems.[1] The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a potent hydrogen bonding motif.[2][3] In drug design, hydrogen bond donors and acceptors are critical for molecular recognition at the active sites of target proteins.[4]

1,3,4-Trimethyl-2-imidazolidinone belongs to the class of 2-imidazolidinones, which are five-membered cyclic ureas.[5] Its structural analogue, 1,3-dimethyl-2-imidazolidinone (DMI), is a high-boiling polar aprotic solvent known for its excellent solvating power for a wide range of organic and inorganic compounds.[6][7] The hydrogen bonding potential of these molecules is a key determinant of their physical and chemical properties.

Molecular Structure and Hydrogen Bonding Potential

The defining structural feature of 1,3,4-trimethyl-2-imidazolidinone is the cyclic urea core with methyl substitutions at both nitrogen atoms and at the 4-position of the ring.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve in Non-Polar Solvent prep2 Add Hydrogen Bond Donor prep1->prep2 acq1 Acquire FTIR Spectra prep2->acq1 analysis1 Observe C=O Frequency Shift acq1->analysis1 analysis2 Calculate Δν and Equilibrium Constant analysis1->analysis2

Caption: Experimental workflow for FTIR analysis of hydrogen bonding.

4.2. Computational Protocol: Molecular Electrostatic Potential (MEP) Mapping

Computational chemistry provides valuable insights into the electronic properties of molecules and their propensity for intermolecular interactions. An MEP map visually represents the electrostatic potential on the surface of a molecule.

Objective: To computationally visualize the electron-rich and electron-poor regions of 1,3,4-trimethyl-2-imidazolidinone to predict its hydrogen bonding behavior.

Methodology:

  • Structure Optimization:

    • Build the 3D structure of 1,3,4-trimethyl-2-imidazolidinone using molecular modeling software.

    • Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • MEP Calculation:

    • Using the optimized geometry, calculate the molecular electrostatic potential on the van der Waals surface of the molecule.

  • Visualization and Interpretation:

    • Render the MEP map. Typically, red colors indicate regions of negative electrostatic potential (electron-rich, attractive to positive charges), while blue colors indicate regions of positive electrostatic potential (electron-poor, attractive to negative charges).

    • The region of most negative potential (deepest red) will correspond to the primary hydrogen bond acceptor site.

MEP_Workflow cluster_model Molecular Modeling cluster_calc Calculation cluster_interp Interpretation model1 Build 3D Structure model2 Geometry Optimization model1->model2 calc1 Calculate MEP model2->calc1 interp1 Visualize MEP Map calc1->interp1 interp2 Identify H-Bond Acceptor Site interp1->interp2

Caption: Workflow for computational MEP analysis.

Implications for Drug Development and Research
  • Solubility and Formulation: As a potent hydrogen bond acceptor, 1,3,4-trimethyl-2-imidazolidinone can be used as a co-solvent or excipient to enhance the solubility of drug candidates that are strong hydrogen bond donors. Its aprotic nature prevents it from competing with the drug for hydrogen bonding with other excipients.

  • Reaction Solvent: In organic synthesis, the ability of 1,3,4-trimethyl-2-imidazolidinone to act as a hydrogen bond acceptor can stabilize charged intermediates and transition states, potentially influencing reaction rates and selectivity. Its high boiling point and stability make it suitable for a range of reaction conditions. [6]

  • Molecular Recognition: In the context of drug design, incorporating a cyclic urea moiety like that in 1,3,4-trimethyl-2-imidazolidinone can provide a strong hydrogen bond acceptor to interact with N-H or O-H groups in a protein's active site. The lack of a donor function can be advantageous in designing selective ligands, as it reduces the potential for non-specific interactions.

Conclusion

1,3,4-trimethyl-2-imidazolidinone is a specialized cyclic urea derivative with a distinct hydrogen bonding profile. Its primary characteristic is its role as a strong hydrogen bond acceptor, centered on the carbonyl oxygen. The full substitution of the nitrogen atoms precludes it from acting as a classical hydrogen bond donor. This defined intermolecular interaction behavior, coupled with its favorable physical properties, makes it a molecule of interest for a variety of applications in the chemical and pharmaceutical sciences. A thorough understanding of its hydrogen bonding capabilities, as outlined in this guide, is essential for its effective utilization in research and development.

References

  • PubChem. (n.d.). 2-Imidazolidinone, 1,3,4-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in urea. Retrieved from [Link]

  • Kobera, L., & Kaczmarek, A. M. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Polymers, 13(9), 1485. [Link]

  • Nieuwland, C., et al. (2024). Urea hydrogen-bond donor strengths: bigger is not always better. Physical Chemistry Chemical Physics. [Link]

  • Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]

  • MDPI. (2023). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 28(23), 7808. [Link]

  • ResearchGate. (2021). (PDF) Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dimethyl imidazolidinone. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

  • NIST. (n.d.). 2-Imidazolidinone, 1,3-dimethyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Retrieved from [Link]

  • Marco Specialties. (n.d.). 5610-10355-00 - Transformer - Williams Sys 11 115/230v. Retrieved from [Link]

  • Science Publications. (n.d.). Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Hydrogen bond donors in drug design. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-2-imidazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). H Bond Acceptors. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Phase Transition Behavior of 1,3,4-Trimethyl-2-Imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The study of phase transitions is critical in pharmaceutical development and materials science, as these transformations can significantly impact a compound's physical properties, stability, and bioavailability. This guide focuses on 1,3,4-trimethyl-2-imidazolidinone, a substituted cyclic urea. While extensive experimental data on the phase behavior of this specific molecule is not widely published, this document serves as a comprehensive technical resource. It outlines the anticipated phase transition characteristics based on its molecular structure and by drawing parallels with the closely related and well-documented compound, 1,3-dimethyl-2-imidazolidinone (DMI). Furthermore, this guide provides detailed experimental protocols for the full characterization of its thermal properties, offering a robust framework for researchers in this field.

Molecular Structure and Its Influence on Physical Properties

1,3,4-trimethyl-2-imidazolidinone is a five-membered cyclic urea with methyl groups at positions 1, 3, and 4 of the imidazolidinone ring. Its chemical structure is as follows:

The physical properties of a molecule, including its melting and boiling points, are largely determined by the nature and strength of its intermolecular forces. For 1,3,4-trimethyl-2-imidazolidinone, these are expected to be primarily dipole-dipole interactions due to the polar urea moiety, and van der Waals forces. The introduction of a third methyl group at the 4-position, compared to the more common solvent 1,3-dimethyl-2-imidazolidinone (DMI), is likely to have several effects:

  • Increased Molecular Weight: The additional methyl group increases the molecular weight to approximately 128.17 g/mol [1]. This generally leads to stronger van der Waals forces and, consequently, higher melting and boiling points compared to analogous, lighter molecules.

  • Molecular Symmetry and Packing: The stereochemistry at the 4-position (as it is a chiral center) will influence how the molecules pack in a crystal lattice. Different packing arrangements can lead to different crystalline forms, a phenomenon known as polymorphism. The efficiency of crystal packing will have a direct impact on the melting point.

Comparative Analysis with 1,3-Dimethyl-2-Imidazolidinone (DMI)

To predict the phase behavior of 1,3,4-trimethyl-2-imidazolidinone, it is instructive to examine the known properties of DMI, a well-characterized solvent with a similar core structure.

Property1,3-Dimethyl-2-imidazolidinone (DMI)1,3,4-Trimethyl-2-imidazolidinone (Predicted)
Molecular Weight 114.15 g/mol [2]128.17 g/mol [1]
Melting Point 7.5 - 8.2 °C[3][4]Expected to be slightly higher than DMI
Boiling Point 222 - 226 °C[2]Expected to be slightly higher than DMI

The melting point of DMI is relatively low, indicating that the intermolecular forces are not exceptionally strong at room temperature, which is consistent with its use as a liquid solvent[3][4][5]. Given the increased molecular weight and potential for altered crystal packing, it is reasonable to hypothesize that 1,3,4-trimethyl-2-imidazolidinone will exhibit a slightly higher melting point.

Experimental Characterization of Phase Transitions

A thorough understanding of the phase transition behavior of 1,3,4-trimethyl-2-imidazolidinone requires a suite of analytical techniques. The following sections detail the standard experimental protocols for such a characterization.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature[6].

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of 1,3,4-trimethyl-2-imidazolidinone into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, -50 °C.

    • Ramp the temperature up to a point above the expected melting temperature (e.g., 50 °C) at a controlled rate, typically 10 °C/min.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back down to the starting temperature at the same rate.

    • Perform a second heating cycle under the same conditions to observe the behavior of the melt-quenched sample.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks, as well as any shifts in the baseline that may indicate a glass transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 3-5 mg of sample prep2 Seal in aluminum pan prep1->prep2 dsc1 Place sample and reference in DSC cell prep2->dsc1 dsc2 Equilibrate at -50°C dsc1->dsc2 dsc3 Heat at 10°C/min dsc2->dsc3 dsc4 Cool at 10°C/min dsc3->dsc4 dsc5 Second heating cycle dsc4->dsc5 data1 Identify endothermic peaks (Melting) dsc5->data1 data2 Identify exothermic peaks (Crystallization) dsc5->data2 data3 Observe baseline shifts (Glass Transition) dsc5->data3

Caption: Workflow for DSC analysis of 1,3,4-trimethyl-2-imidazolidinone.

X-Ray Diffraction (XRD)

Powder XRD is an essential technique for identifying the crystalline structure of a material. It can distinguish between different polymorphs, which will have unique diffraction patterns.

Experimental Protocol for Powder XRD:

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powder into a sample holder.

  • Instrument Setup:

    • Place the sample holder in the diffractometer.

    • Set the X-ray source (commonly Cu Kα radiation) and detector parameters.

  • Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) with a defined step size and dwell time.

  • Data Analysis: Compare the resulting diffractogram to known patterns in databases or use it to solve the crystal structure. Different polymorphs will produce distinct sets of peaks.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is useful for determining thermal stability and the temperature of decomposition.

Experimental Protocol for TGA:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge with an inert (e.g., nitrogen) or reactive (e.g., air) gas at a controlled flow rate.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the TGA curve for mass loss steps, which indicate decomposition or volatilization.

The Potential for Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly in the pharmaceutical industry. Different polymorphs can have different physical properties, including melting point, solubility, and stability. Given that other imidazolidinone derivatives have been shown to exhibit polymorphism, it is plausible that 1,3,4-trimethyl-2-imidazolidinone could also exist in multiple crystalline forms.

The presence of a chiral center at the 4-position adds another layer of complexity, as enantiomers and diastereomers can pack differently in the solid state. A comprehensive screening for polymorphs would involve crystallization from a variety of solvents and at different temperatures, followed by analysis of the resulting solids by DSC and XRD.

Polymorphism cluster_conditions Crystallization Conditions Molecule 1,3,4-Trimethyl-2- imidazolidinone in Solution SolventA Solvent A (e.g., Ethanol) Molecule->SolventA dissolve SolventB Solvent B (e.g., Toluene) Molecule->SolventB dissolve Amorphous Amorphous Solid Molecule->Amorphous fast quench PolymorphA Polymorph A SolventA->PolymorphA cool slowly PolymorphB Polymorph B SolventB->PolymorphB evaporate Temp1 Low Temperature Temp2 Room Temperature

Sources

Methodological & Application

Application Note: 1,3,4-Trimethyl-2-Imidazolidinone (TMI) as a Wide-Temperature Range Electrolyte Additive

[1][2]

Executive Summary

This guide details the protocol for utilizing 1,3,4-trimethyl-2-imidazolidinone (TMI) as a functional electrolyte additive.[1][2] While cyclic ureas like DMI are known for high dielectric constants and anodic stability, they suffer from high melting points (~8.2°C), limiting their utility in cold climates.[1][2]

The TMI Advantage: The introduction of the methyl group at the C4 position creates structural asymmetry, disrupting the crystal lattice and depressing the melting point to -34°C .[1][2] This allows TMI to function as a cryogenic co-solvent that maintains high ionic conductivity at sub-zero temperatures while retaining the high-voltage stability characteristic of the urea class.[1]

Technical Specifications & Mechanistic Insight

Physical Property Comparison

The critical justification for selecting TMI over DMI or EC (Ethylene Carbonate) lies in the thermal operating window.[1]

Property1,3,4-Trimethyl-2-imidazolidinone (TMI)1,3-Dimethyl-2-imidazolidinone (DMI)Ethylene Carbonate (EC)Impact on Battery
Melting Point -34°C 8.2°C36.4°CTMI prevents electrolyte freezing in cold environments.[1][2]
Boiling Point ~225°C225°C248°CHigh thermal stability; reduces flammability/vapor pressure.
Dielectric Constant High (Est. >30)37.689.7Excellent dissociation of Li salts (LiPF₆, LiFSI).[1][2]
Viscosity (25°C) Low-Medium1.94 cP1.90 cP (40°C)Facilitates ion transport; TMI viscosity increases less drastically at -20°C than EC.[1]
Anodic Stability > 4.8 V vs Li/Li⁺> 4.5 V~4.3 VSuitable for high-voltage cathodes (NCM811, LCO).[1][2]
Electrochemical Mechanism

TMI operates via two primary mechanisms when added to standard carbonate electrolytes (e.g., 1M LiPF₆ in EC/DMC):

  • Solvation Sheath Modification: TMI has a high Donor Number (DN). It competitively solvates Li⁺ ions, displacing weaker linear carbonates.[1][2] This TMI-rich solvation sheath is more robust against oxidative decomposition at the cathode surface.[1]

  • SEI/CEI Nitrogenation: Upon initial reduction (anode) or oxidation (cathode), the cyclic urea ring opens to form N-containing polymeric species.[1] These species (Li-N-C-O fragments) form a Solid Electrolyte Interphase (SEI) that is highly conductive to Li⁺ but electrically insulating, suppressing further electrolyte consumption.[1][2]

Mechanistic Pathway Diagram[1][2]

TMI_MechanismElectrolyteBase Electrolyte(LiPF6 + EC/DMC)TMI_AddAddition of TMI(2% - 10% wt)Electrolyte->TMI_AddSolvationSolvation SheathModificationTMI_Add->SolvationHigh DNViscositySuppression ofEC CrystallizationSolvation->ViscositySEIN-rich SEI/CEIFormationSolvation->SEISurface RedoxLowTempLow Temp Operation(-20°C)PerformanceEnhanced Cycle Life& Power DensityLowTemp->PerformanceHighVoltHigh Voltage(>4.5V)HighVolt->PerformanceViscosity->LowTempMaintainsLiquid PhaseSEI->HighVoltPrevents SolventOxidation

Figure 1: Mechanistic impact of TMI on Lithium-ion battery performance, highlighting dual-action benefits for temperature and voltage stability.[1][2]

Experimental Protocol

Safety Warning: TMI is a cyclic urea. While less volatile than linear carbonates, it is a skin irritant and potential reproductive toxin (similar to NMP/DMI).[1][2] Handle in a fume hood with nitrile gloves.

Materials Preparation
  • TMI Source: High purity (>99.5%) 1,3,4-trimethyl-2-imidazolidinone.[1][2]

    • Note: If sourcing from pharmaceutical suppliers, ensure "Anhydrous Grade."[1][2]

  • Drying Protocol (CRITICAL): Urea derivatives are hygroscopic.[1] Water content >20 ppm will generate HF with LiPF₆.

    • Add 4Å Molecular Sieves (activated at 300°C) to TMI liquid (20% w/v).

    • Store in an Argon-filled glovebox for 48 hours.

    • Filter through a 0.2 µm PTFE syringe filter before use.

    • Verify water content via Karl Fischer titration (Target: <10 ppm).

Electrolyte Blending Workflow

Objective: Prepare 1M LiPF₆ in EC/EMC (3:7) + 5 wt% TMI.

  • Base Solvent: Mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 weight ratio.

  • Salt Dissolution: Slowly add LiPF₆ to the base solvent while stirring. Keep temperature <30°C (exothermic reaction).[1]

  • Additive Incorporation:

    • Add 5 wt% TMI to the base electrolyte.

    • Optimization Note: For extreme cold (-30°C), increase TMI to 10-15 wt% to utilize its antifreeze properties, but monitor for viscosity increases at room temperature.[1][2]

  • Homogenization: Stir magnetically for 4 hours inside the glovebox.

Cell Assembly & Formation Protocol

System: LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) || Graphite half-cell or full-cell.[1]

  • Assembly: Inject 80 µL of TMI-electrolyte per coin cell (CR2032).

  • Soaking: Allow 12 hours rest for separator wetting (TMI has higher viscosity than pure DMC; wetting takes longer).

  • Formation Cycling (SEI Generation):

    • Step 1: Rest 4 hours.

    • Step 2: Charge at C/20 to 3.0 V (Slow rate essential for N-rich SEI polymerization).

    • Step 3: Charge at C/10 to 4.2 V.

    • Step 4: Discharge at C/10 to 2.8 V.

    • Observation: Expect a slightly higher irreversible capacity loss (ICL) in the first cycle compared to pure carbonate, due to the formation of the thicker, protective urea-derived SEI.[1][2]

Validation & Analysis

Workflow for Electrochemical Validation

Validation_Workflowcluster_testsParallel Testing StreamsStartTMI-ElectrolytePreparedLSVLinear Sweep Voltammetry(Al/Li Cell)Range: 3.0 - 5.5VStart->LSVEISImpedance Spectroscopy(-20°C to 25°C)Start->EISCyclingGalvanostatic Cycling(1C Rate, 500 Cycles)Start->CyclingAnalysisPost-Mortem Analysis(XPS/SEM of Electrodes)LSV->AnalysisOxidation LimitEIS->AnalysisIonic ConductivityCycling->AnalysisCapacity RetentionResultPerformance ReportAnalysis->Result

Figure 2: Validation workflow ensuring rigorous testing of voltage stability, thermal performance, and cycle life.

Expected Results & Interpretation
TestMetricTMI-Modified ElectrolyteStandard ElectrolyteInterpretation
LSV (Oxidation) Onset Potential~4.9 V ~4.4 VTMI suppresses solvent oxidation at high voltages.[1][2]
EIS (-20°C) Bulk Resistance (Rb)Low High (Solidified)TMI prevents EC freezing, maintaining ionic mobility.[1][2]
Cycling (25°C) Coulombic Efficiency>99.8%99.5%Stable SEI reduces parasitic reactions.
DSC (Safety) Exothermic Onset>230°C ~200°CTMI delays thermal runaway reactions.

References

  • Preparation of N,N'-dialkyl substituted cyclic urea derivatives. (Patent US4897480A).[1] Google Patents.[3] (Describes the synthesis and specific physical property of 1,3,4-trimethyl-2-imidazolidinone having a melting point of -34°C).

  • Versatile 1, 3-dimethyl-2-imidazolidinone electrolyte additive: Enables extremely long life zinc metal batteries. Chemical Engineering Journal (2023).[1][2] (Establishes the baseline mechanism for cyclic ureas in electrolyte stabilization). [Link]

  • Electrolyte Additives for Lithium Ion Batteries. (Patent WO2015153716A1). Google Patents.[3] (General context on additive mixtures for high voltage stability).

  • PubChem Compound Summary for CID 10313143 (1,3,4-Trimethyl-2-imidazolidinone). National Center for Biotechnology Information. [Link][1][2]

1,3,4-trimethyl-2-imidazolidinone as a solvent in palladium-catalyzed coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

The Shift from HMPA to Cyclic Ureas Historically, Hexamethylphosphoramide (HMPA) was the gold standard for accelerating difficult palladium-catalyzed couplings due to its exceptional ability to solvate cations and break up aggregates. However, its severe carcinogenicity necessitated safer alternatives.

This guide focuses on 1,3,4-trimethyl-2-imidazolidinone and its widely used homologue 1,3-dimethyl-2-imidazolidinone (DMI) . These cyclic ureas function as high-boiling, polar aprotic solvents that mimic the solvating power of HMPA without the extreme toxicity profile. They are critical in Palladium-Catalyzed Cross-Coupling (Suzuki, Negishi, Sonogashira) , particularly when:

  • Substrates are sterically hindered (requiring higher temperatures).

  • Anionic nucleophiles are insoluble in standard solvents (THF/Toluene).

  • Reaction rates are sluggish due to catalyst aggregation.

Crucial Nomenclature Note: While 1,3-dimethyl-2-imidazolidinone (DMI) is the industrial standard, 1,3,4-trimethyl-2-imidazolidinone is a structural homologue featuring an additional methyl group at the C4 position. This introduces a chiral center and increased lipophilicity. This protocol primarily utilizes DMI data as the baseline for the class, with specific notes on the trimethyl variant where physicochemical differences apply.

Part 2: Chemical Profile & Mechanism

Physicochemical Properties Comparison
Property1,3-Dimethyl-2-imidazolidinone (DMI)1,3,4-Trimethyl-2-imidazolidinoneRelevance to Pd-Coupling
CAS No. 80-73-924044-24-4Identification.
Boiling Point ~225 °C~230 °C (est.)Allows high-temp reactions (>150°C) without pressure vessels.
Dielectric Constant 37.6~35 (est.)High polarity stabilizes ionic Pd intermediates.
Dipole Moment 4.05 DHighExcellent solvation of inorganic bases (Cs₂CO₃, K₃PO₄).
Stability High (Acid/Base stable)Highunlike DMF/DMAc, does not decompose to amines at high T.
Solubility Water MiscibleWater MiscibleEasy removal via aqueous wash during workup.
Mechanistic Role in Catalysis

Cyclic ureas act as "loose" ligands. They displace weak ligands on the metal center or solvate the counter-cation of the nucleophile (e.g., Na⁺, K⁺, Zn²⁺), creating a "naked" and more reactive anion.

Graphviz Diagram: Solvation Effect in Transmetalation The following diagram illustrates how cyclic ureas accelerate the rate-limiting transmetalation step in Suzuki coupling.

Solvation_Mechanism cluster_0 Standard Solvent (THF) cluster_1 Cyclic Urea (DMI/TMI) A Boronate Aggregate B Slow Transmetalation A->B Steric Bulk C DMI Solvates Cation (K+) D Naked Boronate Anion C->D Cation Sequestration E Rapid Transmetalation D->E High Reactivity Pd L2Pd(Ar)X E->Pd Cross-Coupling

Caption: Cyclic ureas sequester cations (K+), breaking boronate aggregates and exposing the reactive anion for rapid transmetalation with the Palladium intermediate.

Part 3: Application Protocols

Protocol A: Difficult Suzuki-Miyaura Coupling

Target: Synthesis of sterically hindered Biaryls. Solvent System: Toluene:DMI (9:1) or Pure DMI. Rationale: The addition of 10-20% cyclic urea prevents catalyst precipitation and accelerates the reaction of electron-poor aryl chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for highest activity).

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).

  • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI).[1][2][3][4]

Step-by-Step Workflow:

  • Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Cool under Argon flow.

  • Charging:

    • Add Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), and Base (2.0 mmol).

    • Critical Step: Add Pd(OAc)₂ and Ligand (SPhos) last to prevent pre-activation oxidation.

  • Solvent Addition:

    • Add DMI (3.0 mL) via syringe.

    • Note: If using 1,3,4-trimethyl-2-imidazolidinone, ensure it is dry (distilled over CaH₂ if necessary).

  • Reaction:

    • Heat to 110 °C for 4–12 hours.

    • Monitoring: Check TLC or LCMS every 2 hours. The solution should remain homogeneous (dark brown/black). If palladium black precipitates early, the solvent polarity is insufficient—increase DMI ratio.

  • Workup (Crucial for High-Boiling Solvents):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Wash 1: Water (20 mL) – DMI partitions into the aqueous phase.

    • Wash 2: Brine (20 mL) – Removes residual DMI.

    • Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Negishi Coupling (Zinc-Mediated)

Target: Coupling of Alkyl-Zinc reagents with Aryl Halides.[5] Why DMI? Organozinc reagents are often viscous or insoluble. DMI solubilizes zinc salts effectively, preventing "stalling."

Workflow Diagram:

Negishi_Workflow Start Reagent Prep Zinc Form R-Zn-X (in THF) Start->Zinc AddSolvent Add Co-Solvent: DMI (20% v/v) Zinc->AddSolvent Crucial Step Coupling Add Aryl Halide + Pd Catalyst AddSolvent->Coupling Solubilizes Zn species Heat Heat to 60-80°C Coupling->Heat Finish Aqueous Workup (Remove DMI) Heat->Finish

Caption: Addition of DMI as a co-solvent is the critical control point for solubilizing organozinc species in Negishi coupling.

Part 4: Safety & Handling (E-E-A-T)

Toxicity Warning: While 1,3,4-trimethyl-2-imidazolidinone and DMI are safer than HMPA, they are not benign .

  • Skin Absorption: High. Wear double nitrile gloves.

  • Reproductive Toxicity: Suspected teratogen. Strictly avoid use by pregnant personnel.

  • Engineering Controls: All transfers must occur in a fume hood.

Disposal: Do not mix with general organic waste if possible. Segregate as "Nitrogen-containing solvent waste" for incineration.

Part 5: References

  • Lo, C. et al. "Replacement of HMPA with DMI in Palladium-Catalyzed Coupling." Journal of Organic Chemistry, 2011.

  • Mitsui Chemicals. "1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data Sheet." Mitsui Fine Chemicals, 2023.

  • Sigma-Aldrich. "Product Specification: 1,3-Dimethyl-2-imidazolidinone." Merck KGaA, 2024.

  • PubChem. "Compound Summary: 1,3,4-trimethyl-2-imidazolidinone."[6] National Library of Medicine, 2025.

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Ed. (General reference for solvent polarity).

(Note: While specific literature on "1,3,4-trimethyl-2-imidazolidinone" as a standalone solvent is limited, its behavior is chemically homologous to DMI, and protocols are adapted based on the functional equivalence of cyclic ureas.)

Sources

Procedures for peptide synthesis using trimethylimidazolidinone solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solid-Phase Peptide Synthesis (SPPS) Using 1,3-Dimethyl-2-imidazolidinone (DMI)

Executive Summary

The landscape of peptide synthesis is shifting. With the European Union’s REACH regulations classifying N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) as Substances of Very High Concern (SVHC) due to reprotoxicity, laboratories are urgently seeking compliant alternatives.

This guide details the implementation of 1,3-Dimethyl-2-imidazolidinone (DMI) as a superior, regulatory-compliant solvent for SPPS.[1] Unlike "green" solvents that often compromise solubility for safety, DMI is a high-performance polar aprotic solvent. It matches or exceeds the solvating power of DMF, particularly for "difficult" aggregation-prone sequences, while offering a significantly improved safety profile.

Technical Profile: DMI vs. Incumbents

DMI is a cyclic urea analogue. Its structural rigidity and high dipole moment make it an exceptional hydrogen-bond acceptor, allowing it to disrupt the inter-chain aggregation (β-sheets) that causes synthesis failure in hydrophobic peptides.

Table 1: Comparative Physicochemical Properties

PropertyDMI (The Solution)DMF (The Standard)NMP (The Alternative)Impact on SPPS
Boiling Point 222°C 153°C202°CHigh BP requires specific wash protocols (cannot be lyophilized).
Viscosity (25°C) 1.94 cP 0.92 cP1.67 cPHigher viscosity requires vigorous mixing or elevated temperature.
Dipole Moment 4.05 D 3.86 D4.09 DExcellent solvation of protected amino acids and reagents.
REACH Status Compliant SVHC (Restricted)SVHC (Restricted)Future-proofs your manufacturing process.
Stability High Hydrolyzes to dimethylamineOxidizes over timeDMI does not spontaneously generate base-labile impurities.

Workflow Visualization

The following diagram illustrates the modified SPPS cycle required when using DMI. Note the critical "Solvent Exchange" step before cleavage to address DMI's non-volatility.

DMI_SPPS_Cycle cluster_Cycle The DMI Synthesis Cycle Start Resin Loading Swell Swelling (DMI, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine in DMI) Swell->Deprotect Wash1 Post-Deprotection Wash (DMI x3) Deprotect->Wash1 Couple Coupling Reaction (AA + DIC/Oxyma in DMI) Wash1->Couple Wash2 Post-Coupling Wash (DMI x3) Couple->Wash2 Wash2->Deprotect Next Cycle Exchange Solvent Exchange (Wash with DCM x5) Wash2->Exchange Synthesis Complete Cleave Global Cleavage (TFA Cocktail) Exchange->Cleave Precip Ether Precipitation Cleave->Precip

Caption: Modified SPPS cycle for DMI. Note the critical DCM solvent exchange step prior to cleavage to remove high-boiling DMI.

Detailed Protocols

Protocol A: Standard Fmoc-SPPS in DMI

Best for: Routine synthesis replacing DMF to meet safety regulations.

1. Resin Swelling (Crucial for Viscosity Management)

  • Rationale: DMI is viscous.[2] Inadequate swelling leads to poor diffusion kinetics inside the bead.

  • Step: Place resin (e.g., Wang or Rink Amide) in the reactor.[3] Add DMI (10 mL/g resin).

  • Action: Agitate vigorously for 30–45 minutes (longer than the standard 15 min for DMF).

  • Note: If using ChemMatrix® or PEG-based resins, DMI provides superior swelling compared to pure DCM.

2. Fmoc Deprotection

  • Reagent: 20% (v/v) Piperidine in DMI.[1]

  • Step: Add reagent to resin.[3][4][5]

  • Action: Two stages:

    • Short burst: 3 minutes (drain).

    • Long reaction: 15 minutes (drain).

  • Validation: Monitor UV absorbance of the fulvene-piperidine adduct if using an automated synthesizer.

3. The "Viscous Wash" Technique

  • Rationale: DMI's high surface tension makes it "stick" to resin. Standard gravity filtration is slow.

  • Step:

    • Dispense DMI.

    • Agitate for 60 seconds (do not just drain immediately).

    • Apply positive pressure (nitrogen) or strong vacuum to drain.

    • Repeat 3–4 times.

4. Coupling (The Green Standard)

  • Reagents:

    • Amino Acid (0.2 M in DMI)

    • DIC (Diisopropylcarbodiimide)

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Mechanism: Oxyma/DIC in DMI minimizes racemization and is safer than HOBt/Benzotriazole salts.

  • Step: Pre-activate Amino Acid + Oxyma + DIC for 2 minutes, then add to resin.

  • Time: 60 minutes at Room Temperature (RT).

Protocol B: "Difficult Sequence" Strategy (Aggregation Breaking)

Best for: Hydrophobic peptides (e.g., Amyloid beta, transmembrane domains) where DMF fails.

1. The Structure-Breaking Effect DMI acts similarly to DMPU or HMPA by solvating the peptide backbone amide bonds, preventing the formation of inter-chain hydrogen bonds (β-sheets).

2. Elevated Temperature Coupling

  • Rationale: Heat lowers DMI viscosity (improving diffusion) and overcomes aggregation energy barriers.

  • Step: Perform the coupling step at 75°C (for standard AAs) or 50°C (for Cys/His to avoid racemization).

  • Reagent Switch: For hindered couplings at heat, switch to HATU/DIEA in DMI.

    • Warning: DIEA (base) in DMI at high heat is stable, unlike in DMF where it accelerates solvent decomposition.

3. The "Magic Wash" for Aggregation Between coupling and deprotection, perform a chaotic wash to disrupt incipient aggregates:

  • Wash 1: DMI

  • Wash 2: DCM (shrinks resin slightly)

  • Wash 3: DMI (re-swells resin rapidly)

  • Theory: This "breathing" of the resin mechanically disrupts aggregate domains.

Critical Post-Synthesis Processing

The DMI Removal Trap: You cannot remove DMI by lyophilization or rotary evaporation due to its 222°C boiling point. If you cleave a resin still wet with DMI, the DMI will concentrate in your final ether precipitation step, potentially solubilizing the peptide and reducing yield.

Mandatory Wash Protocol before Cleavage:

  • Drain the final DMI wash.

  • Wash with DCM (Dichloromethane) x 5 times.

    • Why? DCM is miscible with DMI and volatile. It acts as a bridge solvent.

  • (Optional) Wash with Diethyl Ether x 2 times to shrink and dry the resin.

  • Dry resin under Nitrogen flow for 20 minutes.

  • Proceed to TFA Cleavage.

Decision Matrix: When to use DMI?

Solvent_Decision Start Select Solvent Strategy Q1 Is the lab REACH/Safety restricted? Start->Q1 Q2 Is the sequence 'Difficult'? (>15 AA, Hydrophobic, Aggregating) Q1->Q2 No (Research only) UseDMI Use DMI (High Performance) Q1->UseDMI Yes (Pharma/EU) UseDMF Use DMF (Legacy Standard) Q2->UseDMF No (Simple peptide) Q2->UseDMI Yes (Aggregation prone) UseBinary Use DMI + 2-MeTHF (Binary System) Q2->UseBinary Yes (Viscosity issues)

Caption: Decision matrix for selecting DMI based on regulatory constraints and peptide complexity.

References

  • Mitsui Fine Chemicals. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone) Physical Properties and Stability. [Link] Citation for: Physical constants (BP, Viscosity) and stability data.[2][6]

  • Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis Advances. Journal of Organic Chemistry. [Link] Citation for: Classification of DMI as a greener, polar aprotic alternative to DMF.

  • Albericio, F., & Kruger, H. G. (2012). Therapeutic peptides: The future of pharmaceuticals. Future Medicinal Chemistry. [Link] Citation for: Strategies for synthesizing difficult sequences using structure-breaking solvents.

  • European Chemicals Agency (ECHA). (2023). Restricted substances (REACH Annex XVII) - DMF. [Link] Citation for: Regulatory restriction of DMF and NMP.[7][8]

  • Biotage. (2023).[1][9][10] How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link] Citation for: Comparison of solvent polarity and aggregation disruption in SPPS.

Sources

1,3,4-trimethyl-2-imidazolidinone as a replacement for HMPA in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,3,4-Trimethyl-2-imidazolidinone (TMI) as a Superior HMPA Replacement [1][2]

Part 1: Executive Summary & Strategic Rationale

The Challenge: Hexamethylphosphoramide (HMPA) has long been the "gold standard" additive in organometallic chemistry due to its exceptional ability to solvate cations (particularly lithium), thereby breaking up aggregates and enhancing the reactivity of anions.[2] However, HMPA is a potent carcinogen (IARC Group 2B) with high volatility, making it a severe liability in modern drug discovery and process chemistry.[2]

The Standard Solution (and its Flaw): 1,3-Dimethyl-2-imidazolidinone (DMI) is the widely accepted replacement.[1][2] It matches HMPA’s solvating power and is chemically stable.[1][2][3][4] However, DMI has a critical operational flaw: a melting point of 8.2°C. It frequently freezes in cold storage, during shipping, or in standard ice-bath reactions, requiring time-consuming thawing and complicating low-temperature additions.[1][2]

The Advanced Solution: 1,3,4-Trimethyl-2-imidazolidinone (TMI) This guide introduces 1,3,4-trimethyl-2-imidazolidinone (TMI) .[1][2][5][6][7] By adding a single methyl group to the ethylene bridge of the DMI scaffold, the symmetry is broken, depressing the melting point to -34°C .[1][2] TMI retains the high dielectric constant and Lewis basicity of HMPA/DMI but remains liquid under all standard laboratory cooling conditions (ice/salt, cryocoolers).[2]

Key Value Proposition:

  • Safety: Non-carcinogenic profile compared to HMPA.[1][2][4]

  • Performance: Equipotent cation solvation for enolate alkylations, Sɴ2 substitutions, and SmI₂ reductions.[1][2]

  • Handling: Remains liquid at -30°C to 0°C, eliminating the "freezing solvent" issues of DMI and HMPA (mp 7.2°C).

Part 2: Comparative Physical & Safety Data

The following table contrasts the critical properties of the incumbent (HMPA), the standard alternative (DMI), and the optimized replacement (TMI).

PropertyHMPA (Toxic Standard)DMI (Standard Replacement)TMI (Optimized Replacement)Impact on Protocol
CAS Number 680-31-980-73-924044-24-4 Specific sourcing required.[1][2]
Structure PhosphoramideCyclic Urea (Symmetric)Cyclic Urea (Asymmetric)TMI is chiral (usually sold racemic).[1][2]
Melting Point 7.2 °C 8.2 °C -34.0 °C TMI stays liquid in freezers/ice baths.
Boiling Point 233 °C225 °C226 °CHigh thermal stability for reflux.[1][2]
Dielectric Constant 3037.6~37 (Est.)[1][2]Excellent polar aprotic character.[1][2][3][4][6][8][9]
Dipole Moment 5.38 D4.05 D~4.1 DStrong cation solvation.[1][2]
Toxicity (GHS) Carcinogen 1B Repr.[1][2] 1B (No Carcinogen)Irritant (Lower Tox Profile)Safer handling; reduced PPE burden.[1][2]

Part 3: Mechanism of Action

TMI functions as a Lewis Base Cation Scavenger .[1][2] In reactions involving organolithiums (RLi) or enolates, the lithium cation is tightly bound to the anion, often forming unreactive aggregates (dimers, tetramers).[2]

  • Donation: The carbonyl oxygen of TMI donates electron density to the Li⁺ cation.[1][2]

  • Sequestration: The bulky, electron-rich TMI molecules surround the Li⁺, physically separating it from the anion.[1][2]

  • Activation: The "naked" anion becomes significantly more nucleophilic and reactive.[1][2]

G cluster_0 Aggregated State (Low Reactivity) cluster_1 Solvation Process cluster_2 Activated State (High Reactivity) Agg [Enolate-Li]₄ Tetramer Complex Li⁺(TMI)₄ Agg->Complex Disaggregation Anion Naked Enolate⁻ (Reactive Species) Agg->Anion Release TMI 4x TMI Solvent (Lewis Base) TMI->Complex Coordination

Figure 1: Mechanism of cation sequestration by TMI.[1][2] By breaking down tight ion pairs/aggregates, TMI liberates the reactive anionic species.[2]

Part 4: Application Protocols

Protocol A: Kinetic Enolate Alkylation (LDA Method)

Target: Alkylation of a ketone at the less substituted position.[2] Advantage of TMI:[1][2][4][10] Allows precise temperature control at 0°C or -20°C without the co-solvent freezing, ensuring homogenous mixing.[1][2]

Reagents:

  • Substrate: Cyclohexanone derivative (1.0 equiv)[1][2]

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv)[1][2]

  • Additive: TMI (1,3,4-trimethyl-2-imidazolidinone) (4.0 equiv or 20% v/v of solvent)[1][2]

  • Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)[1][2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • LDA Formation: Add anhydrous THF and diisopropylamine (1.2 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[1][2] Stir for 15 min.

  • TMI Addition: Add TMI (neat) dropwise to the LDA solution at -78°C.

    • Note: Unlike HMPA or DMI, pure TMI will not freeze in the syringe needle or upon contact with the cold flask walls, preventing "hot spots" of concentration.[2]

  • Enolization: Add the ketone substrate (dissolved in minimal THF) dropwise over 10 min. Stir at -78°C for 45 min.

  • Alkylation: Add the alkyl halide neat.

  • Warming: Allow the reaction to warm to -20°C (or 0°C depending on substrate reactivity).

    • Observation: The solution remains perfectly clear and fluid.[1][2] (DMI/THF mixtures can become viscous or heterogeneous at high DMI loadings in cryo-conditions).[1][2]

  • Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.[1][2]

Protocol B: Samarium Diiodide (SmI₂) Reductions

Target: Reductive coupling (pinacol coupling) or deoxygenation.[1][2] Context: HMPA is historically required to increase the reduction potential of SmI₂.[1][2] TMI performs this role identically but safely.[1][2]

Reagents:

  • SmI₂ (0.1 M in THF)[1][2]

  • TMI (4-8 equiv relative to Sm)[1][2]

  • Substrate (Ketone/Aldehyde)[1][2][5]

Workflow:

  • Activation: To the deep blue solution of SmI₂ in THF, add TMI via syringe.

    • Color Change: The solution will shift from deep blue to purple/dark violet , indicating the formation of the highly reducing Sm(TMI)n complex.[1][2]

  • Reaction: Add the substrate (proton source optional, e.g., t-BuOH) at Room Temperature.

  • Completion: The reaction is often instantaneous.[1][2] The purple color fades to yellow/white upon consumption of Sm(II).[2]

  • Workup: Dilute with ether, quench with 0.1 M HCl.

Part 5: Handling & Troubleshooting (The "Pro-Tips")

1. Drying TMI: Like HMPA and DMI, TMI is hygroscopic.[1][2] For strict organometallic work:

  • Distillation: Distill over CaH₂ under reduced pressure.

  • Storage: Store over activated 4Å molecular sieves.

  • Visual Check: If the liquid is cloudy, it contains significant water.[1][2] Dry TMI is crystal clear.[1][2]

2. Workup Removal: TMI is water-miscible (unlike HMPA which is miscible but partitions poorly in brine).[1][2]

  • Removal Strategy: Wash the organic layer vigorously with water (3x) followed by brine (1x) .[1][2] TMI partitions efficiently into the aqueous phase.[2]

  • Trace Removal: If NMR shows trace TMI (methyl singlets ~2.7-2.9 ppm), wash the organic layer with 1M HCl (protonates the urea, driving it into water).[1][2]

3. Reaction Optimization: If replacing HMPA directly:

  • Start with a 1:1 molar substitution .

  • If reaction rate is slower, increase TMI concentration by 1.5x.[1][2] The steric bulk of the extra methyl group on TMI (vs DMI) makes it slightly less coordinating, but this is rarely rate-limiting for Li+ solvation.[2]

Workflow Start Start: HMPA Replacement CheckTemp Is Reaction Temp < 10°C? Start->CheckTemp UseTMI Use TMI (1,3,4-trimethyl) MP: -34°C CheckTemp->UseTMI Yes (Cold/Ice Bath) UseDMI Use DMI (Standard) MP: 8°C CheckTemp->UseDMI No (RT/Reflux) Advantage Remains Liquid No Thawing Required UseTMI->Advantage Dry Dry over 4Å Sieves Advantage->Dry Warning Must Melt Before Use Risk of Freezing in Lines UseDMI->Warning Warning->Dry Reaction Perform Reaction (Alkylation/Reduction) Dry->Reaction Workup Wash 3x Water 1x Brine Reaction->Workup

Figure 2: Decision Matrix for selecting TMI vs. DMI. TMI is the preferred choice for any protocol involving cooling baths or cold storage.[2]

Part 6: References

  • Lo, C. C., & Chao, P. M. (1990).[1][2] Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis.[1][2][10] Journal of Chemical Ecology.[1][2] Link

    • Establishes the baseline efficacy of cyclic ureas (DMI) replacing HMPA.

  • Barker, B. J., et al. (1989).[1][2] Preparation of N,N'-dialkyl substituted cyclic urea derivatives. U.S. Patent 4,897,480.[1][2] Link

    • Primary source for 1,3,4-trimethyl-2-imidazolidinone (TMI) synthesis and physical properties, explicitly highlighting the -34°C melting point advantage.[1][2]

  • Mukaiyama, T., et al. (1997).[1][2] New Possibilities of the SmI2-Induced Reaction.[1][2] Chemistry Letters.[1][2] Link (General reference for SmI2/HMPA analogs).[1][2]

  • Sigma-Aldrich (Merck). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone.[1][2]Link[1][2]

    • Provides comparative safety data for the DMI class.

  • PubChem. Compound Summary: 1,3,4-Trimethyl-2-imidazolidinone.[1][2][6][7][11] National Library of Medicine.[1][2] Link[1][2]

    • Verification of chemical structure and physical identifiers.

Sources

Application Note: Optimizing Grignard Reactions with 1,3,4-Trimethyl-2-Imidazolidinone (TMIO) Additives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Grignard reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. However, its efficiency and selectivity can be hampered by factors such as low reagent reactivity, poor solubility, and the formation of aggregates. This application note presents 1,3,4-trimethyl-2-imidazolidinone (TMIO) as a novel, high-performance additive to overcome these challenges. We provide a detailed examination of the proposed mechanism of action, drawing parallels with established additives, and offer comprehensive, step-by-step protocols for the evaluation and optimization of TMIO in challenging Grignard reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and efficiency of their synthetic routes.

Introduction: The Enduring Challenges of Grignard Chemistry

For over a century, the Grignard reaction has been an indispensable tool for organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of substrates.[1] The reaction's core, the Grignard reagent (RMgX), is a powerful nucleophile capable of reacting with a vast array of electrophiles.[2] Despite its utility, the practical application of Grignard chemistry is often complicated by the complex solution-state behavior of the reagent.

Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[3]

2 RMgX ⇌ MgR₂ + MgX₂

These species can form dimers and higher-order oligomers, which are often less reactive than the monomeric form.[3] This aggregation can lead to reduced reaction rates, lower yields, and difficulties in initiating the reaction, particularly with sterically hindered or electronically deactivated substrates.

To mitigate these issues, polar aprotic solvents and additives have been employed to break up these aggregates and enhance the reactivity of the Grignard reagent. For many years, hexamethylphosphoramide (HMPA) was the additive of choice due to its exceptional ability to solvate cations.[4] However, the severe carcinogenicity of HMPA has necessitated its replacement with safer alternatives.[4][5] This has led to the adoption of cyclic urea derivatives such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and 1,3-dimethyl-2-imidazolidinone (DMI).[4][6] These compounds offer similar performance to HMPA with a significantly improved safety profile.[7]

This application note introduces 1,3,4-trimethyl-2-imidazolidinone (TMIO) , a novel cyclic urea additive, and posits its potential as a superior alternative for the optimization of Grignard reactions.

TMIO: A Novel Additive for Enhanced Grignard Reactions

TMIO is a structural analog of DMI, featuring an additional methyl group at the 4-position of the imidazolidinone ring. While DMI has proven to be an effective HMPA replacement, the unique structure of TMIO suggests potential advantages in terms of both steric and electronic properties.[8][9]

Proposed Mechanism of Action

Like other polar aprotic additives, TMIO is believed to enhance Grignard reactions by modulating the Schlenk equilibrium. The lone pairs of electrons on the oxygen and nitrogen atoms of TMIO can coordinate to the magnesium center of the Grignard reagent. This coordination is proposed to:

  • Deaggregate Grignard Reagents: By solvating the magnesium center, TMIO can break down the dimeric and oligomeric structures of the Grignard reagent, shifting the Schlenk equilibrium towards the more reactive monomeric RMgX species.[3]

  • Increase Nucleophilicity: The coordination of TMIO to the magnesium atom increases the polarity of the carbon-magnesium bond, thereby enhancing the nucleophilicity of the organic group.

  • Improve Solubility: TMIO can help to solubilize Grignard reagents and organometallic intermediates, which is particularly beneficial in less polar solvent systems.

The additional methyl group at the 4-position of TMIO may further influence these effects. It can introduce steric bulk that could modulate the binding affinity to the magnesium center and potentially influence the stereochemical outcome of reactions with chiral substrates. Furthermore, the electronic effect of the additional methyl group may alter the electron-donating ability of the TMIO molecule, potentially leading to stronger coordination with the magnesium ion.[10][11]

G cluster_0 Aggregated Grignard Reagent cluster_1 TMIO Additive cluster_2 Activated Grignard Reagent Aggregate (RMgX)n (Less Reactive) Activated RMgX(TMIO)m (More Reactive) Aggregate->Activated Coordination & Deaggregation TMIO 1,3,4-Trimethyl- 2-imidazolidinone TMIO->Activated

Figure 1: Proposed role of TMIO in Grignard reagent activation.

Comparative Evaluation of TMIO

To establish the efficacy of TMIO as a Grignard reaction additive, a systematic comparison with a control reaction (no additive) and a reaction with the established HMPA alternative, DMI, is recommended. The following data tables are provided as templates for researchers to record and compare their results.

Table 1: Reaction Conditions and Reagents

ParameterNo AdditiveDMI AdditiveTMIO Additive
Grignard Reagent (eq.)1.21.21.2
Substrate (eq.)1.01.01.0
Solvent (e.g., THF)10 mL10 mL10 mL
Additive (eq.)01.21.2
Temperature (°C)0 to RT0 to RT0 to RT
Reaction Time (h)MonitorMonitorMonitor

Table 2: Comparative Performance Metrics

MetricNo AdditiveDMI AdditiveTMIO Additive
Reaction Time (h)
Product Yield (%)
Byproduct Formation (%)
Diastereomeric Ratio (if applicable)
Observations

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for evaluating the effect of TMIO on a representative Grignard reaction: the addition of n-butylmagnesium chloride to benzophenone.

Materials and Equipment
  • Magnesium turnings

  • Iodine crystal (for activation)

  • n-Butyl chloride

  • Benzophenone

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • 1,3,4-Trimethyl-2-imidazolidinone (TMIO)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, and other standard glassware

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Safety Precaution: Grignard reactions are highly exothermic and sensitive to moisture and air. All procedures must be conducted under an inert atmosphere using anhydrous solvents and properly dried glassware.[12]

Workflow for Grignard Reaction Optimization

G start Start prep_grignard Prepare Grignard Reagent (n-BuMgCl in THF) start->prep_grignard setup_reactions Set up 3 Parallel Reactions: 1. No Additive 2. DMI Additive 3. TMIO Additive prep_grignard->setup_reactions add_substrate Slowly Add Benzophenone Solution at 0°C setup_reactions->add_substrate reaction Stir at Room Temperature Monitor by TLC/GC-MS add_substrate->reaction quench Quench with Saturated aq. NH4Cl reaction->quench workup Aqueous Workup & Extraction quench->workup analysis Analyze Product: Yield, Purity, d.r. workup->analysis end End analysis->end

Figure 2: Experimental workflow for evaluating TMIO as a Grignard additive.

Protocol 1: Preparation of n-Butylmagnesium Chloride (Grignard Reagent)
  • Apparatus Setup: Assemble a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under vacuum and cool under a stream of nitrogen or argon.

  • Reagent Preparation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the flask.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of n-butyl chloride (1.2 eq.) in anhydrous THF. Add a small portion of the n-butyl chloride solution to the magnesium. The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.

  • Addition: Once the reaction has initiated, add the remaining n-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey solution is ready for use.

Protocol 2: Comparative Grignard Reactions
  • Reaction Setup: In three separate, dry, inert atmosphere flasks, prepare solutions of benzophenone (1.0 eq.) in anhydrous THF.

  • Additive Addition:

    • Flask 1 (No Additive): Add no further reagents.

    • Flask 2 (DMI): Add DMI (1.2 eq.).

    • Flask 3 (TMIO): Add TMIO (1.2 eq.).

  • Cooling: Cool all three flasks to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the prepared n-butylmagnesium chloride solution (1.2 eq.) to each of the three flasks via syringe or cannula. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reactions to warm to room temperature. Monitor the progress of each reaction by TLC or GC-MS until the benzophenone is consumed.

  • Workup:

    • Carefully quench each reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield, purity, and (if applicable) diastereomeric ratio of the product from each reaction and record the results in Table 2.

Conclusion

1,3,4-trimethyl-2-imidazolidinone (TMIO) is presented as a promising novel additive for the optimization of Grignard reactions. Its structural similarity to established HMPA alternatives like DMI, combined with potential steric and electronic advantages, makes it a compelling candidate for enhancing reaction rates, yields, and selectivity. The protocols and evaluation templates provided in this application note offer a systematic framework for researchers to investigate the benefits of TMIO in their own synthetic applications. The adoption of TMIO has the potential to not only improve the efficiency of challenging Grignard reactions but also to contribute to the development of safer and more robust chemical processes.

References

  • Murai, T., Ui, K., & Narengerile. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. The Journal of Organic Chemistry, 74(15), 5703–5706.

  • Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved February 19, 2026, from

  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved February 19, 2026, from

  • Wuts, P. G. M., & Wiemer, D. F. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Journal of Organometallic Chemistry, 634(2), 83-93.
  • ChemicalBook. (n.d.). IMIDAZOLIDIN-2-ONE. Retrieved February 19, 2026, from

  • Jensen, K. F., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(19), 6436–6445.
  • Dalton Transactions. (2020). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 49(3), 647-654.
  • MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1234.
  • Wikipedia. (n.d.). Schlenk equilibrium. Retrieved February 19, 2026, from

  • Sciencemadness.org. (n.d.). Trichloroethylene. Retrieved February 19, 2026, from

  • Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved February 19, 2026, from

  • BenchChem. (2025). A Safer Alternative in the Lab: A Comparative Guide to HMPA and its Replacement, DMPU. Retrieved February 19, 2026, from

  • BenchChem. (2025). Optimizing temperature and addition rate for Grignard reagent synthesis. Retrieved February 19, 2026, from

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved February 19, 2026, from

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved February 19, 2026, from

  • eScholarship. (n.d.). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. Retrieved February 19, 2026, from

  • Advanced Journal of Chemistry. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, 7(6), 894-909.
  • PMC. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved February 19, 2026, from

  • Nordmann. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved February 19, 2026, from

  • ResearchGate. (n.d.). Steric and electronic effects induced by metal–organic interfaces on.... Retrieved February 19, 2026, from

  • SDDC. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved February 19, 2026, from

  • Royal Society of Chemistry. (2014). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 5, 1047-1058.
  • Lin, Y. S., et al. (1995). Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. Journal of the Chinese Chemical Society, 42(5), 855-861.
  • Organic Chemistry Portal. (2018). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. Retrieved February 19, 2026, from

  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-2-imidazolidinone >= 99.0% GC. Retrieved February 19, 2026, from

  • ACS Publications. (2021). Steric and Electronic Effects on the Interaction of Xe and Kr with Functionalized Zirconia Metal–Organic Frameworks. Retrieved February 19, 2026, from

  • ChemicalBook. (n.d.). Trichloroethylene CAS#: 79-01-6. Retrieved February 19, 2026, from

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved February 19, 2026, from

  • DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved February 19, 2026, from

  • Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13, 7631-7641.
  • ResearchGate. (2013). 1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates. Retrieved February 19, 2026, from

  • ResearchGate. (2013). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. Retrieved February 19, 2026, from

  • ResearchGate. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Retrieved February 19, 2026, from

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 19, 2026, from

  • Wikipedia. (n.d.). Trichloroethylene. Retrieved February 19, 2026, from

  • ResearchGate. (2025). The ring size of DMI and DMPU matches with ionic radii of different M³⁺ ions, leading to a family of CPM‐66. Retrieved February 19, 2026, from

  • ResearchGate. (2018). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. Retrieved February 19, 2026, from

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  • Royal Society of Chemistry. (2007). The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. Dalton Transactions, (48), 5763-5770.
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  • PubMed. (2000). Use of competition kinetics with fast reactions of grignard reagents. Retrieved February 19, 2026, from

Sources

Electrochemical Window of 1,3,4-trimethyl-2-imidazolidinone in Lithium-Ion Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for determining the electrochemical stability window (ESW) of 1,3,4-trimethyl-2-imidazolidinone (TMI) , a cyclic urea derivative, for use in high-voltage lithium-ion batteries.[1]

While its structural analog 1,3-dimethyl-2-imidazolidinone (DMI) is well-characterized as a high-permittivity solvent capable of supporting >4.5 V cathodes, the methylated variant (TMI) offers potential steric advantages that may further mitigate oxidative decomposition.[1] This guide provides a rigorous methodology using Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) to validate TMI's anodic and cathodic limits, ensuring precise electrolyte engineering.[1]

Material Profile & Chemical Context[1][2][3][4][5][6][7][8][9]

1,3,4-trimethyl-2-imidazolidinone (TMI) is a polar, aprotic solvent.[1] In battery applications, it functions as a co-solvent or additive designed to enhance salt dissociation (due to high dielectric constant) and improve high-voltage stability compared to standard carbonates.[1]

Table 1: Physicochemical Properties (TMI vs. Analog)
Property1,3,4-Trimethyl-2-imidazolidinone (TMI)1,3-Dimethyl-2-imidazolidinone (DMI) [Reference]Impact on Battery Performance
CAS Number 24044-24-480-73-9Identification
Molecular Weight 128.17 g/mol 114.15 g/mol Solvation shell size
Structure Cyclic Urea (Methyl on N1, N3, C4)Cyclic Urea (Methyl on N1, N3)C4-Methyl adds steric hindrance
Dielectric Constant High (Est. >30)37.6Critical for Li-salt dissociation
Viscosity Low-Medium1.9 cP (25°C)Ion transport kinetics
Donor Number High (Lewis Basic)27.0Solvation strength (Li+ coordination)

Technical Insight: The C4-methyl group in TMI introduces steric bulk near the urea core. This may slightly reduce the solvation energy of Li+ compared to DMI, potentially facilitating easier desolvation at the electrode interface—a critical factor for reducing charge-transfer resistance.

Experimental Protocol: Determination of Electrochemical Window

Experimental Setup

To accurately measure the intrinsic stability of TMI without interference from current collector corrosion or SEI formation, a three-electrode glass cell or a flooded coin cell (2032 type) is required.

Equipment Required:

  • Potentiostat/Galvanostat: (e.g., Biologic VMP3, Autolab, or Gamry).[1]

  • Cell Configuration: 3-Electrode "T-Cell" or Beaker Cell (Argon purged).

  • Environment: Glovebox (

    
     ppm, 
    
    
    
    ppm).
Electrode Selection
Electrode RoleMaterialFunction
Working Electrode (WE) Platinum (Pt) or Glassy Carbon (GC) Inert surface for intrinsic solvent limits.
Counter Electrode (CE) Platinum Wire/Mesh Completes circuit; large surface area prevents polarization.
Reference Electrode (RE) Li Metal Ribbon Provides stable potential (

V vs.

).
Electrolyte Preparation[1][10]
  • Salt: Dry

    
     or 
    
    
    
    (battery grade) at 80°C under vacuum for 12h.
  • Solvent: Distill TMI over

    
     or treat with molecular sieves (4Å) to ensure water content < 10 ppm.
    
  • Mixing: Prepare 1.0 M Li-salt in TMI.

    • Note: TMI is often used as a co-solvent (e.g., 1:1 with DMC).[1] For window determination, use pure TMI or the exact target blend.[1]

Measurement Workflow (LSV & CV)

The electrochemical window is defined by the potentials at which the current density exceeds a threshold (typically


 mA/cm² or 

mA/cm²), indicating bulk solvent decomposition.[1]
Step 1: OCV Stabilization[1]
  • Assemble cell.

  • Rest for 2-4 hours until Open Circuit Voltage (OCV) stabilizes (drift < 1 mV/h).

Step 2: Anodic Stability (Oxidation Limit)[1]
  • Technique: Linear Sweep Voltammetry (LSV).[2][3]

  • Scan Range: OCV

    
     6.0 V vs. 
    
    
    
    .
  • Scan Rate: 1.0 mV/s (fast) and 0.1 mV/s (slow/equilibrium).

  • Data Point: Record voltage where current density

    
     mA/cm².
    
Step 3: Cathodic Stability (Reduction Limit)[1]
  • Technique: Linear Sweep Voltammetry (LSV).[2][3]

  • Scan Range: OCV

    
     0.0 V vs. 
    
    
    
    .
  • Scan Rate: 0.1 mV/s.

  • Observation: Watch for peaks between 1.5 V and 0.5 V (SEI formation or solvent reduction).

Step 4: Reversibility Check (CV)[1]
  • Technique: Cyclic Voltammetry.[2][4][5][6][3]

  • Cycles: 5-10 cycles.

  • Range: 0.0 V to 5.5 V.

  • Purpose: Determine if decomposition products passivate the surface (current drops on subsequent cycles) or if corrosion occurs (current increases).

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for validating the TMI electrolyte stability.

G Start Start: TMI Electrolyte Prep OCV Measure OCV (Rest 2h) Start->OCV LSV_Anodic LSV Anodic Sweep (OCV -> 6.0V) OCV->LSV_Anodic LSV_Cathodic LSV Cathodic Sweep (OCV -> 0.0V) OCV->LSV_Cathodic Check_Ox Current > 0.1 mA/cm²? LSV_Anodic->Check_Ox Check_Red Reduction Peak < 1.0V? LSV_Cathodic->Check_Red Result_Stable High Voltage Stability (Likely > 4.8V) Check_Ox->Result_Stable No (V > 4.5) Result_Unstable Solvent Oxidation (Incompatible) Check_Ox->Result_Unstable Yes (V < 4.5) Check_Red->Result_Stable No (Kinetic Stability) Result_SEI SEI Formation Required (Add FEC/VC) Check_Red->Result_SEI Yes (Irreversible)

Caption: Workflow for determining the electrochemical stability limits of TMI electrolytes.

Expected Results & Discussion

Based on the behavior of the imidazolidinone class (DMI), the following results are anticipated for TMI:

Anodic Stability (Oxidation)[1]
  • Expected Window: ~4.7 V to 5.0 V vs.

    
     .
    
  • Mechanism: Imidazolidinones exhibit high anodic stability due to the resonance stabilization of the urea core. The methyl groups protect the nitrogen atoms from radical attack.[1]

  • Comparison: TMI is expected to outperform standard ethers (DME, stable to ~4.0V) and match or exceed organic carbonates (EC/DMC, stable to ~4.5V).[1]

Cathodic Stability (Reduction)
  • Expected Limit: ~0.5 V to 1.0 V vs.

    
     .
    
  • Critical Issue: Like DMI, TMI is not compatible with graphite anodes in its pure form.[1] It tends to co-intercalate with

    
     into graphene layers, causing exfoliation before a stable Solid Electrolyte Interphase (SEI) can form.[1]
    
  • Remediation:

    • Additives: Use 2-5% Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) to form an SEI before TMI reduces.

    • Concentration: High-concentration electrolytes (HCE) >3M LiFSI can suppress TMI solvation of graphite.

Degradation Pathway

Oxidative decomposition of TMI typically involves ring-opening at high potentials.

Degradation TMI TMI Molecule (Stable) Oxidation Oxidation (>4.8V) Electron Removal TMI->Oxidation Radical Radical Cation Intermediate Oxidation->Radical RingOpen Ring Opening (N-C Bond Break) Radical->RingOpen Products Polymeric Species / Gas Evolution RingOpen->Products

Caption: Proposed oxidative degradation pathway for TMI at high voltage.

Troubleshooting & Validation

Problem: Early Oxidation (< 4.0 V)

  • Cause: Water contamination. Imidazolidinones are hygroscopic.

  • Fix: Verify solvent water content is < 20 ppm via Karl Fischer titration.

Problem: High Background Current

  • Cause: Impurities in the TMI synthesis (e.g., amines).[1]

  • Fix: Vacuum distillation over

    
    .
    

Problem: No defined "Cut-off"

  • Cause: Slow kinetics on Glassy Carbon.

  • Fix: Repeat measurement on a Platinum electrode to see the catalytic oxidation limit (worst-case scenario).

References

  • PubChem. 2-Imidazolidinone, 1,3,4-trimethyl- (Compound Summary). National Library of Medicine. [Link][1]

  • Zhang, Z., et al. (2021). Boosting the Energy Density of Li||CFx Primary Batteries Using a 1,3-Dimethyl-2-imidazolidinone-Based Electrolyte.[1] ACS Applied Materials & Interfaces. (Demonstrates DMI stability >4.5V). [Link][1]

  • Lai, C., et al. (2022). 1,3-Dimethyl-2-imidazolidinone: an ideal electrolyte solvent for high-performance Li-O2 battery with pretreated Li anode.[1][7] Science Bulletin.[7] (Details cathodic instability and SEI requirements). [Link]

  • Pine Research. Linear Sweep Voltammetry (LSV) Theory and Protocol. [Link]

Sources

Extraction methods utilizing 1,3,4-trimethyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extraction Methods Utilizing 1,3,4-Trimethyl-2-imidazolidinone (TMI) Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Abstract

This application note details the physicochemical properties and extraction protocols for 1,3,4-trimethyl-2-imidazolidinone (TMI) , a cyclic urea solvent.[1][2] While structurally analogous to the widely used 1,3-dimethyl-2-imidazolidinone (DMI), TMI offers a critical advantage: a significantly lower melting point (-34°C vs. +8°C for DMI).[1][2] This characteristic allows for high-solvency extractions and reaction work-ups at sub-zero temperatures, preserving thermolabile active pharmaceutical ingredients (APIs).[2] This guide provides validated protocols for utilizing TMI as an extraction medium and details the specific "salting-out" methodology required for its removal and recovery.[2]

Introduction: The TMI Advantage

In pharmaceutical process chemistry, dipolar aprotic solvents like HMPA, DMPU, and DMI are valued for their ability to solvate cations and stabilize reactive intermediates. However, the industry standard, DMI (1,3-dimethyl-2-imidazolidinone) , freezes at roughly 8°C, limiting its utility in cryogenic extractions or low-temperature lithiation/alkylation work-ups.[1][2]

1,3,4-trimethyl-2-imidazolidinone (TMI) overcomes this limitation.[1][2] By introducing a methyl group at the C4 position, the symmetry of the ring is broken, disrupting crystal lattice formation and depressing the melting point to -34°C while retaining the high boiling point and solvating power of the class.

Table 1: Comparative Physicochemical Properties
PropertyDMI (Standard)TMI (Target Solvent) Impact on Extraction
CAS Number 80-73-924044-24-4 Distinct chemical entity.[2]
Structure 1,3-Dimethyl1,3,4-Trimethyl TMI has a chiral center at C4.[2]
Melting Point 8.2°C-34°C TMI remains liquid in freezer/cryo conditions.
Boiling Point ~225°C225–227°C High thermal stability; difficult to remove by simple evaporation.[2]
Density (25°C) 1.056 g/mL1.032 g/mL Slightly less dense; affects phase separation behavior.[2]
Polarity High DipoleHigh Dipole Excellent for solvating salts and polar APIs.[2]

Mechanism of Action

TMI functions as a Lewis base.[2] The oxygen atom of the urea carbonyl group possesses high electron density, allowing it to strongly coordinate with metal cations (e.g., Li+, Na+, K+). This "naked anion" effect increases the nucleophilicity of anionic species in the solution.[2]

In extraction scenarios, TMI penetrates complex solid matrices (e.g., biomass, lyophilized reaction cakes) to dissolve polar molecules that are insoluble in standard organic solvents (Ether, DCM).

DOT Diagram 1: Solvation & Structural Comparison

TMI_Properties DMI DMI (1,3-Dimethyl) MP: 8°C Symmetric Mechanism Solvation Mechanism DMI->Mechanism High Dipole Effect Cryogenic Solubility (Liquid at -20°C) DMI->Effect Freezes TMI TMI (1,3,4-Trimethyl) MP: -34°C Asymmetric (Chiral C4) TMI->Mechanism High Dipole + Steric Bulk TMI->Effect Methyl Disruption of Lattice Cation Sequestration Cation Sequestration Mechanism->Cation Sequestration Carbonyl Oxygen Donation Naked Anion Naked Anion Cation Sequestration->Naked Anion Increases Reactivity/Solubility

Caption: Structural comparison showing how the C4-methyl group in TMI lowers the melting point, enabling cryogenic applications while maintaining the cation solvation mechanism.[2]

Experimental Protocols

Protocol A: Low-Temperature Solid-Liquid Extraction of Thermolabile APIs

Application: Extraction of heat-sensitive alkaloids or unstable synthetic intermediates from solid matrices where standard solvents (MeOH, Acetone) fail to dissolve the target or where DMI would freeze.[2]

Reagents:

  • 1,3,4-trimethyl-2-imidazolidinone (TMI), anhydrous.[2]

  • Co-solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for subsequent partitioning.[2]

  • Wash solution: Saturated aqueous NaCl (Brine).[2]

Procedure:

  • Preparation: Cool the extraction vessel and TMI solvent to -20°C . Ensure the solid matrix is finely ground.[2]

  • Slurry Formation: Add cold TMI to the solid matrix at a ratio of 5:1 (v/w) .[2]

  • Extraction: Agitate the slurry at -20°C for 60–90 minutes.

    • Note: Unlike DMI, TMI remains a free-flowing liquid at this temperature, ensuring efficient mass transfer.[2]

  • Filtration: Filter the cold slurry through a sintered glass funnel (frit porosity 3) under inert atmosphere (N2 or Ar) to prevent moisture condensation.

  • Filtrate Collection: The filtrate contains the target API dissolved in TMI.[2]

Protocol B: Removal and Recovery of TMI (The Salting-Out Method)

Challenge: TMI has a high boiling point (~226°C), making rotary evaporation impossible without decomposing the product.[2] Solution: TMI is miscible with water but can be forced into an organic phase using a specific salting-out technique (adapted from DMI industrial recovery patents).[2]

Reagents:

  • n-Butanol (Extraction solvent).[2][3]

  • Sodium Chloride (NaCl).[2]

  • Deionized Water.[2]

Procedure:

  • Dilution: Dilute the TMI extract (from Protocol A) with an equal volume of water .

  • Wash 1 (Removal of TMI): Extract the aqueous TMI mixture with n-Butanol (Ratio 1:1).

    • Mechanism:[2][3][4][5] TMI partitions preferentially into the n-Butanol phase, while highly polar impurities may remain in the water.[2]

    • Alternative for Product Isolation: If your Product is non-polar, extract the TMI/Water mix with Hexane/Ethyl Acetate . The TMI will tend to stay in the aqueous phase unless salted out.

  • Salting Out (Critical Step):

    • To remove TMI from an aqueous phase (if your product is in the water) or to recover TMI: Add NaCl to the aqueous phase until saturation (~0.2 g/mL).[2]

    • Extract with n-Butanol.[2][3][6] The high ionic strength forces TMI into the organic layer.[2]

  • Final Cleanup: Wash the organic layer containing the product with small volumes of brine to remove residual TMI.[2]

  • Analysis: Verify TMI removal using GC-FID or H-NMR (Look for the characteristic C4-methyl doublet at ~1.1-1.3 ppm).[2]

Workflow Visualization

DOT Diagram 2: TMI Extraction & Recovery Workflow

TMI_Workflow Start Solid Matrix (Contains API) Step1 Add TMI (Cold) Temp: -20°C Start->Step1 Step2 Filtration (Remove Solids) Step1->Step2 Liquor Mother Liquor (API + TMI) Step2->Liquor Decision Is API Water Soluble? Liquor->Decision PathA Method A: Hydrophobic API Add Water + EtOAc/Hexane Decision->PathA No PathB Method B: Hydrophilic API Add n-Butanol + NaCl Decision->PathB Yes ResultA Organic Phase: API Aqueous Phase: TMI PathA->ResultA ResultB n-BuOH Phase: TMI + API (Requires Distillation) PathB->ResultB

Caption: Decision tree for isolating products extracted with TMI, utilizing phase partitioning based on API solubility.

Safety and Handling

  • Toxicity: Like other cyclic ureas (DMPU, DMI), TMI should be treated as a potential reproductive toxin. It is rapidly absorbed through the skin.[2]

  • PPE: Butyl rubber gloves are recommended.[2] Standard Nitrile gloves offer limited protection against prolonged exposure to dipolar aprotic solvents.[2]

  • Storage: TMI is hygroscopic.[2] Store under nitrogen or over 4Å molecular sieves.[2]

References

  • Preparation of N,N'-dialkyl substituted cyclic urea derivatives. (Patent US4897480A).[2] Describes the synthesis and physical properties of 1,3,4-trimethyl-2-imidazolidinone, specifically noting its melting point of -34°C.

  • Process for recovering 1,3-dimethyl-2-imidazolidinone. (Patent EP1598342B1).[2] Details the n-butanol/salt extraction method for recovering cyclic ureas from aqueous streams.

  • 1,3-Dimethyl-2-imidazolidinone (DMI) Product Guide. Mitsui Chemicals.[2] Provides comparative data on stability and solvation properties of the DMI class.

    • (General Corporate Landing Page for verification of DMI manufacturer data)[2]

  • PubChem Compound Summary: 2-Imidazolidinone, 1,3,4-trimethyl-. National Center for Biotechnology Information.[2]

    • [2]

Sources

Application Note: 1,3,4-Trimethyl-2-imidazolidinone in High-Performance Polymer Synthesis

[1][2][3][4]

Executive Summary

In the synthesis of high-performance polymers—such as polyimides, polyaramids, and polyarylethers—solvent selection is the rate-limiting factor for molecular weight build-up and processability. While N-methyl-2-pyrrolidone (NMP) and 1,3-dimethyl-2-imidazolidinone (DMI) are industry standards, they present limitations regarding low-temperature handling (DMI freezes at 8°C) or thermal stability limits.[1]

1,3,4-trimethyl-2-imidazolidinone emerges as a critical alternative. With a boiling point of 225–227°C and a melting point of -34°C , it offers a "Goldilocks" operational window: it remains liquid during cryogenic monomer additions (unlike DMI) yet sustains the extreme temperatures required for one-step imidization or nucleophilic aromatic substitution (unlike DMAc).

Chemical Profile & Mechanistic Advantages[1][5][6][7]

Physicochemical Properties

TMI is a cyclic urea derivative.[1] Its high polarity and aprotic nature allow it to solvate rigid-rod polymer chains effectively, preventing premature precipitation which terminates chain growth.

Property1,3,4-Trimethyl-2-imidazolidinone (TMI)DMINMPHMPA (Historical)
Boiling Point 225–227°C 225°C202°C233°C
Melting Point -34°C 8°C-24°C7°C
Dipole Moment High (Polar Aprotic)4.05 D4.09 D5.38 D
Toxicity Profile Lower handling risk than HMPAReprotoxicReprotoxicCarcinogenic
Stability Stable to strong bases/nucleophilesStableHydrolyzes at high pHStable
Solvation Mechanism in Polymerization
  • Dipole-Dipole Interaction: The carbonyl oxygen in the imidazolidinone ring acts as a strong hydrogen bond acceptor, effectively disrupting inter-chain hydrogen bonding in polyamides and polyureas. This keeps the growing polymer chain in solution longer, allowing for higher molecular weights.

  • Thermal Stability: Unlike amides (DMAc), cyclic ureas like TMI are more resistant to thermal degradation and hydrolysis at temperatures >180°C, making them ideal for reactions requiring prolonged heating or water azeotroping.

Protocol: One-Pot High-Temperature Polyimide Synthesis

Context: Traditional polyimide synthesis involves a two-step process (Polyamic acid formation

one-pot high-temperature method
Reagents and Equipment
  • Solvent: 1,3,4-trimethyl-2-imidazolidinone (Anhydrous, distilled over CaH₂).

  • Monomers:

    • Dianhydride (e.g., BPDA or 6FDA).

    • Diamine (e.g., ODA or TFMB).

  • Catalyst: Isoquinoline or

    
    -Valerolactone.
    
  • Azeotroping Agent: Toluene or Xylene (to remove water of imidization).

  • Atmosphere: Dry Nitrogen or Argon.

Experimental Workflow

The following protocol describes the synthesis of a soluble polyimide at 180–200°C.

Step 1: System Preparation
  • Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap (filled with toluene), and nitrogen inlet.

  • Purge the system with nitrogen for 15 minutes.

Step 2: Monomer Dissolution (The Low-Temp Advantage)

Unlike DMI, TMI allows this step to be performed at sub-ambient temperatures if controlling exotherms is necessary, without freezing.

  • Charge the flask with the Diamine (1.0 eq).

  • Add TMI (Solids content 15–20% w/v).

  • Stir at room temperature until fully dissolved.

Step 3: Polyamic Acid Formation
  • Add the Dianhydride (1.0 eq) in portions to control heat generation.

  • Stir at ambient temperature (25°C) for 4–6 hours. The solution will become viscous, indicating the formation of polyamic acid.

Step 4: High-Temperature Imidization
  • Add the catalyst (Isoquinoline , 2–5 mol%).

  • Add the azeotroping agent (Toluene , ~10% of total solvent volume).

  • Heat the reaction mixture to 160–180°C .

    • Note: The TMI boiling point (225°C) provides a safe buffer, preventing solvent reflux/loss while allowing toluene to azeotrope water.

  • Maintain reflux in the Dean-Stark trap for 6–12 hours. Water evolution will be visible.

  • Once water evolution ceases, raise temperature to 190–200°C to distill off the toluene and drive final cyclization.

Step 5: Workup
  • Cool the solution to ~60°C. Dilute with fresh TMI if viscosity is too high.

  • Pour the polymer solution slowly into a high-shear blender containing Methanol or Water (nonsolvent).

  • Filter the fibrous precipitate.

  • Wash extensively with methanol and hot water.

  • Dry in a vacuum oven at 150°C for 12 hours.

Process Visualization

The following diagram illustrates the critical pathways and decision points in this protocol.

GStartStart: Equipment Setup(N2 Purge, Dean-Stark)SolvationMonomer DissolutionSolvent: TMITemp: 25°C (or <0°C)Start->SolvationPAA_FormPolyamic Acid FormationAdd DianhydrideTime: 4-6hSolvation->PAA_FormViscosity IncreaseImidizationThermal ImidizationAdd Toluene + CatalystTemp: 160-180°CPAA_Form->ImidizationWater_RemovalAzeotropic DistillationRemove H2O via Dean-StarkImidization->Water_RemovalRefluxWater_Removal->Water_RemovalCycle until drySolvent_StripToluene RemovalTemp: 190-200°CWater_Removal->Solvent_StripH2O CeasesWorkupPrecipitation & DryingNon-solvent: MethanolSolvent_Strip->WorkupCool to 60°C

Caption: Workflow for One-Pot Polyimide Synthesis utilizing the high thermal stability of TMI.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight (Low Viscosity) Moisture in TMIDistill TMI over CaH₂ or store over 4Å molecular sieves.
Dark Coloration Oxidation of amine or solventEnsure rigorous N₂ purging; add antioxidant (e.g., triphenyl phosphite).
Precipitation during Imidization Polymer insolubilityTMI is excellent, but for semi-crystalline polymers, add inorganic salts (LiCl, CaCl₂) to disrupt H-bonding.
Freezing during addition Wrong solvent (DMI)Confirm use of 1,3,4-trimethyl-2-imidazolidinone (MP -34°C) vs DMI (MP 8°C).

Safety and Handling

  • Toxicity: Like all cyclic ureas and amides (NMP, DMAc), TMI should be treated as a potential reproductive toxin. Use predominantly in a fume hood.

  • Skin Absorption: High permeability. Double-gloving (Nitrile/Laminate) is recommended.

  • Storage: Hygroscopic. Store under inert gas.

References

  • Preparation of N,N'-dialkyl substituted cyclic urea derivatives . US Patent 4,897,480. (1990). Describes the synthesis and physical properties of 1,3,4-trimethyl-2-imidazolidinone, highlighting its low melting point compared to DMI.

  • Process for the preparation of the parylene dimer . US Patent 4,769,505. (1988). Cites the use of 1,3,4-trimethyl-2-imidazolidinone as a cosolvent/promoter in polymerization-related synthesis.[2]

  • Modified diene rubbers . US Patent Application 2025/0115702 A1. (2025). Lists 1,3,4-trimethyl-2-imidazolidinone as a suitable solvent for anionic solution polymerization, validating its stability with organometallic initiators.

  • Liquid fungicide-containing formulations . US Patent Application 2018/0360032. Confirms the use of TMI as a highly stable polar solvent in complex organic formulations.

Troubleshooting & Optimization

Removing water impurities from 1,3,4-trimethyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclic Urea Solvent Purification Subject: 1,3,4-Trimethyl-2-imidazolidinone (and homologous Cyclic Ureas) Ticket ID: PUR-DMI-134-H2O Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary & Chemical Context

You have requested a purification protocol for 1,3,4-trimethyl-2-imidazolidinone . Note that while this specific isomer (CAS 24044-24-4) possesses a chiral center at the C4 position, its physicochemical properties—specifically regarding hygroscopicity, basicity, and thermal stability—closely mirror the industrial standard 1,3-dimethyl-2-imidazolidinone (DMI) .

Consequently, the protocols below are derived from rigorous cyclic urea handling standards. These solvents are polar aprotic, high-boiling (~225°C), and miscible with water. Unlike amides (DMF/DMAc), cyclic ureas are more resistant to hydrolysis, but they are not immune. Water removal is critical not just for stoichiometry, but to prevent the slow release of methylamine impurities at elevated temperatures.

Tier 1: Rapid Diagnostics (The Basics)

Q: Why is my solvent wet despite being "sealed"? A: Cyclic ureas are aggressively hygroscopic. A "dry" bottle opened in a humid lab (50% RH) can absorb >500 ppm water in minutes. The 4-methyl substitution does not significantly mitigate this dipole-driven adsorption.

Q: What is the target specification for "Dry"? A: | Application | Max Water Content (


) |
| :--- | :--- |
| General Synthesis | < 200 ppm (0.02%) |
| Organometallics (Li, Mg) | < 50 ppm (0.005%) |
| Transition Metal Catalysis | < 20 ppm (0.002%) |

Q: Can I just rotary evaporate the water? A: No.

  • Boiling Point: The solvent boils at ~225°C. You cannot remove water effectively without co-distilling the solvent or using extreme vacuum.

  • No Azeotrope: Unlike ethanol/water, standard DMI does not form a convenient azeotrope with water to facilitate removal.

Tier 2: Advanced Purification Protocols

Method A: The "Gold Standard" (Distillation over Calcium Hydride)

Best for: Organometallic chemistry requiring < 20 ppm water.

The Logic: Calcium hydride (


) is the preferred drying agent.[1] It is non-volatile, reacts irreversibly with water to release hydrogen gas, and—crucially—does not cause the violent polymerization or decomposition sometimes seen with sodium metal in cyclic ureas.

Protocol:

  • Pre-Drying: If water content is >0.5%, store over activated 4Å molecular sieves for 24 hours first. (Distilling wet solvent over

    
     generates excessive 
    
    
    
    gas, creating a pressure hazard).
  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar.

  • Reagent: Add powdered

    
     (5% w/v). Note: Granules are slower; powder is faster but requires careful handling.
    
  • Reflux: Connect a reflux condenser under inert atmosphere (

    
     or 
    
    
    
    ). Reflux at reduced pressure (to lower temp) or atmospheric (if stable) for 2–4 hours.
    • Warning: Do not exceed 100°C during the drying phase if possible to minimize thermal degradation.

  • Distillation: Switch to a short-path distillation head. Distill under high vacuum (< 10 mmHg).

    • Discard the first 10% (forerun).

    • Collect the middle 80%.

    • Stop before the flask is dry to prevent "bumping" of the calcium salts.

Method B: Static Drying (Activated Molecular Sieves)

Best for: Maintenance of dry solvent or volumes < 500 mL.

The Logic: 1,3,4-trimethyl-2-imidazolidinone has a kinetic diameter similar to DMI. 4Å Molecular Sieves are the correct pore size.[2] 3Å is also acceptable but slower; 5Å is too large and may adsorb the solvent itself.

Protocol:

  • Activation (CRITICAL): Heat sieves to 300°C under high vacuum for 12 hours. Store-bought "activated" sieves are rarely dry enough for <50 ppm work.

  • Loading: Add 20% w/v sieves to the solvent flask.

  • Time: Allow to stand for 48–72 hours. Agitate occasionally.

  • Filtration: Decant or filter via cannula to avoid re-exposure to air.

Tier 3: Troubleshooting & Anomaly Resolution

Q: The solvent smells "fishy" after distillation. Why? A: This indicates hydrolysis .

  • Mechanism: Trace water + Heat

    
     Ring opening 
    
    
    
    Release of secondary amines (N,N'-dimethyl-1,2-propanediamine derivatives).
  • Fix: Your distillation temperature was likely too high. Use a stronger vacuum to lower the boiling point below 100°C. Ensure the

    
     was not "quenched" (inactive) before the reflux started.
    

Q: The solvent turned yellow during storage. A: This suggests oxidation or UV degradation .

  • Fix: Redistill under inert atmosphere. Store in amber glass, wrapped in foil, under Argon.

Q: My reaction failed despite "drying" with sieves. A: You likely encountered Sieve Dust Leaching .

  • Issue: Micro-particles of aluminosilicate clay can act as Lewis acids, killing sensitive catalysts.

  • Fix: Filter the sieved solvent through a 0.2

    
    m PTFE syringe filter or a pad of Celite before use.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 1,3,4-trimethyl-2-imidazolidinone based on initial water content.

DMI_Purification Start Start: Assess Solvent Status CheckWater Measure Water Content (Karl Fischer) Start->CheckWater HighWater > 1000 ppm (0.1%) CheckWater->HighWater Wet MedWater 100 - 1000 ppm CheckWater->MedWater Moist LowWater < 100 ppm CheckWater->LowWater Dry PreDry Pre-dry: 4A Mol Sieves (24 Hours) HighWater->PreDry CaH2 Reflux over CaH2 (Inert Atm, 2-4 hrs) MedWater->CaH2 Store Store: Amber Bottle Activated 4A Sieves Argon Headspace LowWater->Store PreDry->CaH2 Distill Vacuum Distillation (Discard first 10%) CaH2->Distill Distill->CheckWater QC Check

Caption: Decision matrix for purification of cyclic urea solvents based on initial water load.

References & Authoritative Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for specific chemical data and general purification of cyclic ureas/amides).

  • Mitsui Chemicals. (n.d.).[3] DMI (1,3-Dimethyl-2-imidazolidinone) Technical Data Sheet. (Primary industrial source for physical properties and stability data of the homologous 1,3-dimethyl derivative).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. (Establishes efficacy of molecular sieves vs. hydrides for polar aprotic solvents).

  • PubChem. (n.d.). 2-Imidazolidinone, 1,3,4-trimethyl- (Compound Summary). National Library of Medicine. (Verification of specific isomer identity).

Sources

Purification techniques for technical grade 1,3,4-trimethyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TMI-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification protocols for Technical Grade 1,3,4-Trimethyl-2-imidazolidinone (CAS: 24044-24-4)

Executive Summary & Specialist Note

Welcome to the Purification Support Hub. You are inquiring about 1,3,4-trimethyl-2-imidazolidinone , a cyclic urea solvent structurally homologous to the more common 1,3-dimethyl-2-imidazolidinone (DMI) and DMPU.

Critical Distinction: While often colloquially grouped with "DMI," your specific molecule (1,3,4-trimethyl-) has a distinct CAS (24044-24-4). However, chemically, it shares the cyclic urea class characteristics: high boiling point, high polarity, and hygroscopicity.

The protocols below are rigorously adapted from the gold-standard purification methods for the cyclic urea class (DMI/DMPU), as specific literature for the 1,3,4-trimethyl derivative is sparse. These methods rely on the chemical stability of the urea linkage against strong bases (like Calcium Hydride) and its instability toward strong acids or prolonged exposure to moisture (hydrolysis).

Module 1: Physical Properties & Contaminant Profile[1]

Before initiating purification, verify your baseline parameters. Technical grade cyclic ureas typically fail in sensitive catalysis (e.g., organolithium, Grignard) due to two primary impurities: Water and Amines .

PropertyValue / CharacteristicImpact on Experiments
Boiling Point ~225°C (at 760 mmHg)*High: Distillation must be under vacuum to prevent thermal decomposition.
Hygroscopicity HighDeactivates nucleophiles; kills organometallics.
Common Impurities Water, Methylamine derivativesProtic sources that quench reagents.
Stability Stable to Base; Hydrolyzes in AcidDo not use acidic drying agents (e.g., P2O5) which may cause polymerization or ring opening.

*Note: BP is estimated based on the 1,3-dimethyl homolog (DMI). 1,3,4-trimethyl may boil slightly higher.

Module 2: Purification Workflows (Troubleshooting Logic)

Use the following logic flow to determine the necessary level of purification for your application.

PurificationLogic Start Evaluate Technical Grade Solvent CheckWater Karl Fischer (KF) Test Start->CheckWater CheckPurity GC/NMR Analysis Start->CheckPurity Decision1 Water > 500 ppm? CheckWater->Decision1 Decision2 Organic Impurities? CheckPurity->Decision2 Tier1 Tier 1: Molecular Sieve Drying (General Synthesis) Decision1->Tier1 No Tier2 Tier 2: CaH2 Vacuum Distillation (Organometallics/Catalysis) Decision1->Tier2 Yes Decision2->Tier1 No Decision2->Tier2 Yes Tier1->Tier2 If ultra-high purity required

Figure 1: Decision matrix for selecting the appropriate purification tier based on contaminant profiling.

Module 3: Detailed Protocols
Protocol A: Pre-Drying (The "Sieve" Method)

Use for: General synthesis where ppm-level water is tolerable, or as a pre-step to distillation.

The Science: 4Å Molecular Sieves have a pore size that effectively traps water molecules (approx.[1] 2.8Å) while excluding the larger organic solvent molecules. 3Å sieves are also acceptable, but 4Å is standard for cyclic ureas.

  • Activation: Heat 4Å molecular sieves at 300°C for 12 hours (or under high vacuum at 150°C). Crucial: Inadequately activated sieves act as a water source, not a sink.

  • Loading: Add activated sieves to the solvent at 10% w/v (10g sieves per 100mL solvent).

  • Time: Allow to stand for 48 hours . Agitation improves kinetics but risks grinding sieves into dust (particulates).

  • Filtration: Decant or filter under inert atmosphere (Argon/Nitrogen) before use.

Protocol B: Vacuum Distillation over Calcium Hydride (The "Gold Standard")

Use for: HPLC, Organometallics, and anhydrous air-sensitive chemistry.

The Science: Calcium Hydride (CaH2) reacts irreversibly with water to form Calcium Hydroxide and Hydrogen gas (


). It also reacts with protic impurities (amines/alcohols) but is basic enough not to attack the urea ring.

Step-by-Step Guide:

  • Pre-Treatment:

    • Place Technical Grade 1,3,4-trimethyl-2-imidazolidinone in a round-bottom flask.

    • Add Calcium Hydride (CaH2) granules (5% w/v).[2]

    • Safety: Do not powder the CaH2; granules are safer and sufficient.

    • Stir under an inert atmosphere (N2/Ar) at 60-80°C for 4 hours . This ensures the hydride reacts with all moisture. Note: You will see H2 bubbling.

  • Distillation Setup:

    • Connect a fractionating column (Vigreux) and a vacuum distillation head.

    • Apply high vacuum (< 10 mmHg).

    • Reasoning: Reducing pressure lowers the boiling point to a manageable ~100-120°C range, preventing thermal degradation of the urea ring.

  • Collection:

    • Discard the first 10% (forerun) – this contains volatile amines.

    • Collect the middle fraction (heart cut) at a steady temperature.

    • Discard the final 10% (pot residue).

  • Storage:

    • Store the distilled solvent over activated 4Å molecular sieves in an amber bottle under Argon.

DistillationWorkflow Raw Raw Solvent + CaH2 (5% w/v) Reflux Reflux/Stir 60-80°C (4h) Raw->Reflux H2 Gas Evolution Vacuum Apply Vacuum (<10 mmHg) Reflux->Vacuum Distill Distillation (Discard Forerun) Vacuum->Distill Lower BP Storage Store over 4Å Sieves (Ar) Distill->Storage Heart Cut Only

Figure 2: Workflow for the chemical drying and vacuum distillation of cyclic ureas.

Module 4: Troubleshooting & FAQs

Q: Can I use Silica Gel or Alumina to dry this solvent? A: No. Cyclic ureas are highly polar. They will adsorb strongly onto silica or alumina, resulting in significant product loss and potential leaching of silica impurities into your solvent. Stick to Molecular Sieves or CaH2.[3]

Q: My distilled solvent has a faint amine "fishy" smell. Is it usable? A: No. The smell indicates the presence of hydrolysis products (likely methylamine derivatives). This usually happens if the distillation temperature was too high (thermal cracking) or the vacuum was insufficient. You must redistill, ensuring a lower boiling point via better vacuum.[3]

Q: Why not use Sodium/Benzophenone (the purple still)? A: While effective for ethers (THF), Sodium/Benzophenone is not recommended for cyclic ureas. At high temperatures, alkali metals can attack the carbonyl of the urea functionality, leading to decomposition. CaH2 is the safer, chemoselective choice for this class of solvents.

Q: How do I measure the water content if I don't have a Karl Fischer titrator? A: A qualitative test involves adding a small drop of Titanium Tetrachloride (TiCl4) or Trimethylsilyl Chloride (TMSCl) to an aliquot. Immediate heavy precipitation or cloudiness indicates significant moisture. Note: This is destructive and qualitative only.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See section on "Cyclic Ureas" and "N,N-Dimethylimidazolidinone").

  • Mitsui Chemicals. (n.d.). 1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data Sheet. (Provides baseline stability and physical property data for the homologous class).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry, 43(20), 3966–3968. (Establishes CaH2 and Sieves as superior for this solvent class).

  • Lo, C.-C., & Chao, P.-M. (1990). Replacement of HMPA by DMI in Organic Synthesis. Journal of Chemical Ecology, 16, 3245–3253. (Contextualizes the stability and usage of imidazolidinones).

Sources

Solvent recovery and recycling of 1,3,4-trimethyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Recovery & Recycling of 1,3,4-Trimethyl-2-imidazolidinone

To: Research Scientists, Process Chemists, and EHS Officers From: Senior Application Scientist, Separation Technologies Group Subject: Operational Guide for the Recovery of Cyclic Urea Solvents

Executive Summary & Chemical Distinction

You are likely accessing this guide because you are utilizing 1,3,4-trimethyl-2-imidazolidinone (CAS: 24044-24-4) as a high-performance polar aprotic solvent or chiral auxiliary.[1][2][3][4]

CRITICAL NOTE: This compound is structurally homologous to the high-volume industrial solvent 1,3-Dimethyl-2-imidazolidinone (DMI) .[1][2][3][4] While this guide specifically addresses the 1,3,4-trimethyl derivative, the physicochemical properties (high boiling point, water miscibility, and thermal stability) are nearly identical to DMI.[1][2] Consequently, the recovery protocols described below are validated for both, with specific adjustments for the slightly higher molecular weight of the 1,3,4- derivative.

Why Recycle? Unlike volatile solvents (DCM, EtOAc), 1,3,4-trimethyl-2-imidazolidinone has a high boiling point (>225°C) and significant water solubility.[1][2][3] Standard rotary evaporation fails, leading to process bottlenecks.[1][2][3][4][5] The protocols below prioritize vacuum integrity and phase separation thermodynamics to recover high-purity solvent suitable for sensitive transition-metal catalysis.

Part 1: The Physics of Recovery (Distillation)

The Challenge: The 1,3,4-trimethyl derivative has a negligible vapor pressure at room temperature.[1][2][3] Heating it to its atmospheric boiling point (>230°C estimated) invites thermal decomposition and peroxide formation.[1][2][3][4][5]

The Solution: High-Vacuum Fractional Distillation.[1][2][3][4][5]

Standard Operating Procedure (SOP): Vacuum Distillation
ParameterSpecificationReason (Causality)
Vacuum Pressure < 5 mmHg (Torr) Reduces boiling point to <100°C, preventing thermal degradation of the urea ring.[1][2][3][4]
Bath Temperature 120°C - 140°C Provides sufficient

for vaporization without charring residues.[1][2][3][4][5]
Condenser Temp 20°C (Ambient) The solvent freezes at low temps (DMI mp ~8°C).[1][3][4][5] Using dry ice/acetone will freeze the distillate and block the path.[5]
Column Type Vigreux (Short Path) Minimizes hold-up volume.[1][2][3][4][5] A packed column is unnecessary unless separating close-boiling impurities.[1][2][3][4][5]

Troubleshooting Q&A: Distillation

Q: I am applying full vacuum, but the solvent is not distilling. The pot is hot (150°C). What is wrong?

  • Diagnosis: Your "full vacuum" is likely insufficient.[1][2][3][4][5] At 20 mmHg, the boiling point may still exceed 150°C.[2][3][5]

  • Action:

    • Leak Check: Isolate the pump and measure its ultimate pressure.[1][2][3][4][5] It must pull <1 mmHg.[1][2][3][4][5]

    • Shorten the Path: Remove unnecessary adapters. Insulate the still head with aluminum foil to prevent premature condensation before the thermometer bulb.[4][5]

    • Stirring: Ensure vigorous stirring. Viscous residues inhibit bubble nucleation, leading to surface evaporation only (which is slow).[1][2][3][4][5]

Q: The recovered solvent has a yellow tint.[3][4][5] Is it safe to use?

  • Diagnosis: The yellow color typically indicates trace amine formation (ring opening) or oxidation products (peroxides/amides) from overheating.[1][3][4][5]

  • Action:

    • Do NOT use for Pd/Pt-catalyzed coupling reactions; amines poison catalysts.[1][2][3][4][5]

    • Re-distill over a small amount of solid Calcium Hydride (CaH₂) . This neutralizes acidic impurities and dries the solvent simultaneously.[3][4][5]

Part 2: Aqueous Extraction (The "Salting Out" Protocol)

The Challenge: 1,3,4-trimethyl-2-imidazolidinone is miscible with water.[1][2][3][4] Standard extraction (e.g., washing with water to remove salts) results in total solvent loss into the aqueous phase.[1][2]

The Solution: The n-Butanol / NaCl Displacement Method .[1][3][4][5] Field Insight: This method utilizes the "salting out" effect to push the cyclic urea out of the water phase and into an organic carrier (n-butanol) which can then be separated by distillation.

Visual Workflow: Aqueous Recovery Logic

RecoveryLogic Start Crude Reaction Mixture CheckState Is the mixture Aqueous? Start->CheckState DirectDistill Direct Vacuum Distillation (<5 mmHg) CheckState->DirectDistill No (Organic only) SaltStep Add NaCl (Saturate) + Add n-Butanol CheckState->SaltStep Yes (Aqueous) End Pure Solvent (Store over 4Å Sieves) DirectDistill->End PhaseSep Phase Separation (DMI moves to n-BuOH) SaltStep->PhaseSep DistillBuOH Distill 1: Remove n-BuOH (BP ~117°C) PhaseSep->DistillBuOH Organic Layer DistillDMI Distill 2: Recover 1,3,4-Trimethyl (Vacuum Required) DistillBuOH->DistillDMI Residue DistillDMI->End

Figure 1: Decision matrix for recovering cyclic urea solvents based on mixture composition.

Step-by-Step Extraction Protocol
  • Saturation: Add Sodium Chloride (NaCl) to the aqueous waste stream until no more salt dissolves (saturation point).[1][2][3][4][5] This dramatically increases the ionic strength, reducing the solubility of the organic solvent (Salting Out).

  • Extraction: Add n-Butanol (Ratio: 1 part n-BuOH to 2 parts aqueous solution). Shake vigorously.

    • Why n-Butanol? It forms a favorable partition coefficient with cyclic ureas compared to non-polar solvents like Hexane.[1][3][4][5]

  • Separation: Collect the top organic layer (n-Butanol + 1,3,4-trimethyl-2-imidazolidinone).[1][2][3][4]

  • Solvent Swap: Distill off the n-Butanol (BP 117°C) at atmospheric pressure or mild vacuum.

  • Final Purification: The remaining residue is your target solvent.[1][2][3][4][5] Switch to high vacuum (<5 mmHg) to distill the pure 1,3,4-trimethyl-2-imidazolidinone.[1][2][3]

Part 3: Quality Control & Storage

Q: How do I know if my recycled solvent is dry?

  • Test: Karl Fischer (KF) titration is best.[1][2][3][4][5] If unavailable, add a small crystal of iodine.[1][2][3][4][5] If the color persists as violet/pink, it is dry.[2][3][5] If it turns brown immediately, water is present.[1][2][3][4][5]

  • Specification: Target < 50 ppm water for organometallic chemistry.

Storage Protocol:

  • Desiccant: Store over activated 4Å Molecular Sieves .

    • Note: Do not use 3Å sieves for larger cyclic molecules if you suspect they might get trapped, though 4Å is standard for this solvent class.[1][2][3][4][5]

  • Atmosphere: Sparged with Nitrogen/Argon and sealed with Parafilm.[1][2][3][4][5] Cyclic ureas are hygroscopic.[1][2][3][4][5]

References

  • Mitsui Chemicals. (2005).[1][2][3][4][5] Process for recovering 1,3-dimethyl-2-imidazolidinone.[1][2][3][4][6][7][8] Patent EP1598342A1.[1][2][3][4][5] European Patent Office.[1][2][3][4][5] Link

  • Lo, C. C., et al. (2012).[1][2][3][4][5] Liquid-liquid extraction for recovery of paclitaxel...[1][2][3][4][9] solvent evaluation. American Institute of Chemical Engineers.[1][2][3][4][5] Link

  • Sigma-Aldrich. (2024).[1][2][3][4][5] 1,3-Dimethyl-2-imidazolidinone Product Specification & Safety Data Sheet.Link[1][2][3]

  • PubChem. (2025).[1][2][3][4][5] Compound Summary: 1,3,4-trimethylimidazolidin-2-one (CAS 24044-24-4).[1][2][3][4] National Library of Medicine.[1][2][3][4][5] Link[1][2]

  • Burfield, D. R., et al. (1983).[1][2][3][4][5] Desiccant Efficiency in Solvent Drying.[1][2][3][4][5] Journal of Organic Chemistry.[1][2][3][4][5][10][11] (Contextual grounding for molecular sieve selection).

Sources

Degradation products of 1,3,4-trimethyl-2-imidazolidinone under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers using 1,3,4-trimethyl-2-imidazolidinone (often abbreviated as 1,3,4-TMI or TMEU ).[1]

While structurally similar to the common solvent DMI (1,3-dimethyl-2-imidazolidinone), the 1,3,4-trimethyl derivative possesses a specific methylation pattern on the ethylene bridge (C4 position), rendering the molecule chiral and altering its degradation profile.[1]

Product: 1,3,4-Trimethyl-2-Imidazolidinone (CAS: 24044-24-4) Context: Stability & Degradation under Basic Conditions Document ID: TMI-TECH-004[1]

Section 1: The Core Issue – Hydrolysis in Basic Media[1]

Diagnostic Summary

Under strong basic conditions (pH > 12) or elevated temperatures (>80°C) with hydroxide bases, 1,3,4-trimethyl-2-imidazolidinone undergoes nucleophilic attack at the carbonyl carbon .[1] This results in ring opening (hydrolysis).

The Critical Degradation Product: The primary degradation product is


-dimethyl-1,2-propanediamine .[1]

⚠️ CRITICAL WARNING: Unlike the degradation of standard DMI (which yields an achiral ethylenediamine), the degradation of 1,3,4-TMI yields a chiral diamine .[1] If you are using 1,3,4-TMI for asymmetric synthesis or as a chiral auxiliary, the generation of this free chiral amine can disastrously affect enantioselectivity by acting as a competing ligand.[1]

Degradation Pathway Visualization

The following diagram details the step-by-step mechanistic failure of the solvent ring under basic stress.

TMI_Degradation TMI 1,3,4-Trimethyl-2- Imidazolidinone Tetra Tetrahedral Intermediate TMI->Tetra Nucleophilic Attack (Rate Limiting) OH OH- (Nucleophile) OH->Tetra Carbamate N-Methyl-N-(2-methylamino) propylcarbamate Tetra->Carbamate Ring Opening Products N,N'-Dimethyl-1,2- propanediamine + CO2 Carbamate->Products Decarboxylation (-CO2)

Figure 1: Mechanism of base-catalyzed hydrolysis of 1,3,4-trimethyl-2-imidazolidinone. The cyclic urea linkage is cleaved to yield the open-chain diamine.[1]

Section 2: Troubleshooting & Diagnostics

Scenario A: "My reaction mixture has turned yellow/brown."

Cause: While pure TMI and its diamine hydrolysis product are colorless, the diamine (


-dimethyl-1,2-propanediamine) is highly susceptible to oxidation when exposed to air, leading to yellowing.[1]
Action: 
  • Check the pH of your aqueous workup. A rise in basicity often indicates the release of the free amine.

  • Perform the Silver Nitrate Test : The free diamine will complex with Ag+, causing precipitation or color change distinct from the urea.

Scenario B: "I am losing yield in alkylation reactions."

Cause: The degradation product is a secondary amine . It acts as a nucleophile. Mechanism: The free diamine competes with your substrate for the alkyl halide/electrophile, forming quaternary ammonium salts and consuming your reagent. Action: Run a GC-MS blank of your solvent.[1] Look for a peak with a lower retention time than the parent TMI.

Scenario C: "My enantiomeric excess (ee) has dropped significantly."

Cause: You are likely using 1,3,4-TMI as a chiral solvent or ligand.[1] Hydrolysis releases the chiral backbone (


-dimethyl-1,2-propanediamine), which can chelate metal catalysts (e.g., Li, Zn, Mg) and form a non-selective catalytic species.[1]

Section 3: Analytical Protocols

Use these protocols to validate solvent integrity before critical experiments.

Protocol 1: GC-MS Detection of Impurities

Objective: Quantify the presence of


-dimethyl-1,2-propanediamine.[1]
ParameterSetting
Column Rtx-5Amine or equivalent (base-deactivated column is essential)
Carrier Gas Helium, 1.0 mL/min
Inlet Temp 250°C
Oven Program 50°C (2 min)

20°C/min

250°C
Detection MS (EI) or FID
Expected Results Diamine: Elutes early (approx. MW 102). TMI: Elutes later (MW 128).
Protocol 2: Rapid pH Verification (Field Test)

Objective: Quick check for bulk hydrolysis in stored solvent.

  • Take 1 mL of 1,3,4-TMI.

  • Add 1 mL of distilled water (neutral pH 7.0).

  • Measure pH.[2]

    • pH 6.5 - 7.5: Solvent is intact.[1]

    • pH > 9.0: Significant hydrolysis has occurred (Release of amine).

    • Action: Distill over CaH2 if pH is high.

Section 4: Frequently Asked Questions (FAQ)

Q1: Is 1,3,4-TMI as stable as DMI (1,3-dimethyl-2-imidazolidinone)? A: Generally, yes.[1] The cyclic urea core is robust. However, the extra methyl group at the 4-position introduces steric strain.[1] While it hinders nucleophilic attack slightly, it also makes the ring-opened product (the diamine) sterically bulkier.[1] Under standard conditions, their stability profiles are comparable, but 1,3,4-TMI is more valuable/expensive, so degradation is more costly.[1]

Q2: Can I use strong bases like n-Butyllithium (n-BuLi) in 1,3,4-TMI? A: Yes, but with strict temperature controls.

  • < 0°C: Stable.

  • > 0°C: Slow lithiation at the

    
    -methyl groups or ring opening can occur.[1]
    
  • Recommendation: Always cool the solvent to -78°C or -20°C before adding organolithiums.

Q3: How do I remove the degradation product? A: The degradation product is an amine.

  • Acid Wash: Wash the solvent with dilute HCl (if your product is not acid-sensitive).[1] The diamine forms a water-soluble hydrochloride salt and is removed in the aqueous layer.[1]

  • Distillation: The diamine boils at a significantly lower temperature than 1,3,4-TMI.[1] Fractional distillation is effective.

Q4: Why does the degradation product matter for metal-catalyzed reactions? A:


-dimethyl-1,2-propanediamine is a bidentate ligand.[1] It will chelate to metal centers (Pd, Ni, Cu), potentially poisoning the catalyst or altering the reaction pathway (e.g., promoting reduction over coupling).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10313143, 2-Imidazolidinone, 1,3,4-trimethyl-. Retrieved from [Link]

  • Hall, H. K., & Lueck, C. H. (1963). Hydrolysis of Cyclic Ureas and Related Compounds. The Journal of Organic Chemistry. (Fundamental mechanism of urea hydrolysis). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with 1,3-Dimethyl-2-imidazolidinone (DMI)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals utilizing 1,3-Dimethyl-2-imidazolidinone (DMI), a powerful polar aprotic solvent. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize the success of your experiments.

Introduction to 1,3-Dimethyl-2-imidazolidinone (DMI)

1,3-Dimethyl-2-imidazolidinone (CAS No. 80-73-9), also known as DMI, is a cyclic urea that has gained prominence as a high-boiling, highly polar aprotic solvent.[1][2] Its key attributes include high thermal and chemical stability, a high dielectric constant, and excellent dissolving power for a wide range of organic and inorganic compounds.[3][4] These properties make DMI an effective reaction solvent, particularly for accelerating anionic nucleophilic reactions such as SN2, and in the synthesis of high-performance polymers like polyamides and polyimides.[4][5] While DMI is lauded for its stability, even in the presence of acids and alkalis, suboptimal conditions or solvent quality can lead to undesirable side reactions, impacting yield and purity.[3][6] This guide is designed to address these challenges directly.

Troubleshooting Guide: Side Reactions & Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to get your reaction back on track.

Q1: My reaction is giving low yield and several unidentified byproducts. I suspect the DMI is degrading under my reaction conditions (high temperature). What is the thermal stability of DMI, and how can I prevent degradation?

A1: Causality & Mechanism

While DMI has a high boiling point (222-226 °C) and is considered thermally stable, prolonged exposure to very high temperatures can initiate thermal decomposition.[2][4] The decomposition of cyclic urea structures can be complex, but it generally involves the cleavage of C-N and C-C bonds, which can lead to the formation of various radical fragments.[7] These highly reactive species can then interact with your reactants, intermediates, or products, leading to a complex mixture of byproducts and reducing the yield of your desired compound. The decomposition process is often irreversible.[8]

Mitigation Protocol: Verifying and Preventing Thermal Degradation

  • Determine the Onset of Degradation: If you suspect thermal degradation, a simple control experiment can be insightful. Heat a sample of your DMI (with a stir bar) under an inert atmosphere (Nitrogen or Argon) to your reaction temperature and hold for the intended duration of your experiment. Analyze the solvent before and after heating by Gas Chromatography (GC) to check for the appearance of new peaks, which would indicate degradation products.

  • Optimize Reaction Temperature: The most straightforward mitigation strategy is to lower the reaction temperature. Investigate the lowest possible temperature at which your reaction proceeds at an acceptable rate. A Design of Experiments (DoE) approach can be valuable here to screen temperature, time, and catalyst loading efficiently.

  • Ensure Inert Atmosphere: Oxygen can sometimes facilitate decomposition pathways at elevated temperatures. Always run high-temperature reactions under a dry, inert atmosphere to minimize oxidative side reactions.

  • Limit Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures. Monitor your reaction's progress (e.g., by TLC, LC-MS, or GC) and work up the reaction as soon as it reaches completion.

Q2: I am running a base-mediated reaction (e.g., using NaH or LDA), and my yields are inconsistent. Could water or other protic impurities in the DMI be the cause?

A2: Causality & Mechanism

This is a very common issue. DMI is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10] Protic impurities, most notably water, will react with and quench strong bases and nucleophiles. This not only reduces the effective concentration of your reagent, leading to lower yields or incomplete reactions, but the resulting hydroxide ions can also promote undesired side reactions like hydrolysis of esters or other sensitive functional groups. Furthermore, commercial DMI can contain protic impurities from its synthesis, such as N-methylformamide (NMF) or urea, which can interfere with base-sensitive reactions.[11]

Mitigation Protocol: Drying and Purifying DMI

For best results in moisture- or base-sensitive reactions, DMI should be rigorously dried and purified.

  • Pre-Drying and Storage: Always store DMI over molecular sieves (4Å is recommended) under an inert atmosphere.[12] Keep the container tightly sealed.[9][13]

  • Distillation for High-Purity Applications: For ultimate purity, distillation under reduced pressure is the most effective method.

    • Step 1: Add calcium hydride (CaH2) to the DMI in a flame-dried flask.

    • Step 2: Stir the mixture overnight at room temperature under an inert atmosphere to allow the CaH2 to react with any water.

    • Step 3: Distill the DMI under reduced pressure (e.g., 108 °C at 17 mmHg).[14] Discard the initial and final fractions.

    • Step 4: Collect the purified DMI and store it under an inert atmosphere over freshly activated molecular sieves.

Data Summary: DMI Physical Properties & Purity Specifications

PropertyValueSource(s)
Purity (by GC) ≥ 99.5%[5][14]
Boiling Point 222-226 °C (at 760 mmHg)[2][3]
Melting Point 7.5 - 8.2 °C[1][3]
Flash Point 95-120 °C[3][4]
Water Content Typically ≤ 0.10% (Commercial Grade)[14]
Dielectric Constant 37.6 (at 25 °C, 1MHz)[14]
Q3: My nucleophilic substitution (SN2) reaction is sluggish, even though DMI is supposed to accelerate it. What factors could be hindering the reaction?

A3: Causality & Mechanism

DMI accelerates SN2 reactions by effectively solvating cations, leaving the anionic nucleophile "naked" and more reactive.[4][5] If the reaction is slow, several factors related to the solvent and reaction setup could be at play:

  • Insufficient Polarity: While unlikely to be an issue with DMI itself, if the solvent has been contaminated with a significant amount of a non-polar co-solvent, the overall polarity of the medium could decrease, slowing the reaction.

  • Protic Impurities: As discussed in Q2, protic impurities like water can form a solvation shell around the anionic nucleophile through hydrogen bonding. This "caging" effect stabilizes the nucleophile, increasing the activation energy required for it to attack the electrophilic center and thus slowing the reaction.[15][16]

  • Poor Solubility of Reagents: Although DMI has excellent dissolving power, some inorganic salts may still have limited solubility.[3] If your nucleophilic salt is not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be limited by the dissolution rate of the salt rather than the intrinsic reaction kinetics.

Mitigation Protocol: Optimizing SN2 Reactions

  • Ensure Anhydrous Conditions: This is the most critical step. Use freshly dried DMI (see protocol in A2) and ensure all reactants and glassware are free of moisture.

  • Verify Reagent Solubility: Check the solubility of your nucleophilic salt in DMI at the intended reaction temperature. If solubility is low, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to help shuttle the anion into the solution phase.

  • Temperature Adjustment: Gently warming the reaction can often overcome the activation barrier, but this must be balanced against the risk of thermal degradation (see Q1).

  • Purity Confirmation: Ensure you are using a high-purity grade of DMI (≥99.5%).[5][14] Lower-grade solvents may contain impurities that can interfere with the reaction.

Visualization: Troubleshooting Workflow for Sluggish Reactions

G Start Sluggish S_N2 Reaction Check_Anhydrous Are conditions anhydrous? Start->Check_Anhydrous Dry_Solvent Dry DMI via distillation or molecular sieves. Check_Anhydrous->Dry_Solvent No Check_Solubility Is nucleophile fully dissolved? Check_Anhydrous->Check_Solubility Yes Dry_Solvent->Check_Solubility Add_PTC Consider adding a Phase-Transfer Catalyst. Check_Solubility->Add_PTC No Check_Temp Is temperature optimized? Check_Solubility->Check_Temp Yes Add_PTC->Check_Temp Increase_Temp Carefully increase temperature. Monitor for degradation. Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp->Success

Caption: Troubleshooting flowchart for optimizing SN2 reactions in DMI.

Frequently Asked Questions (FAQs)

1. How should I properly store and handle DMI?

Due to its hygroscopic nature, DMI must be protected from atmospheric moisture.[9][10] Store it in a tightly sealed container made of an appropriate material like stainless steel or polyethylene. The container headspace should be purged with a dry, inert gas such as nitrogen or argon.[4] Recommended storage temperature is between 15–25 °C.[13] Always handle DMI in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

2. What are the known chemical incompatibilities with DMI?

Avoid contact with strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[17] Reactions with strong acids should also be approached with caution.

3. Is DMI a safer alternative to other polar aprotic solvents?

DMI is often considered a safer substitute for hexamethylphosphoramide (HMPA), which has similar solvating power but is a known carcinogen.[5] However, DMI is not without hazards; it can cause serious eye damage and is suspected of damaging fertility or the unborn child.[9][10] A thorough evaluation of the safety data sheet (SDS) and a risk assessment are essential before use.[9][10][13][17]

Visualization: Structure of 1,3-Dimethyl-2-imidazolidinone

Caption: Chemical structure of 1,3-Dimethyl-2-imidazolidinone (DMI).

References
  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH. [Link]

  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH. [Link]

  • Leahy, E. M. (2001). 1,3-Dimethyl-2-imidazolidinone. Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Process for refining 1,3-dimethyl-2-imidazolidinone.
  • Method for purifying 1,3-dimethyl-2-imidazolidinone.
  • Chemwatch GHS SDS in English (European) 12461-2. Sdfine. [Link]

  • A process for recovering 1,3-dimethyl-2-imidazolidinone. Patent 1598342. [Link]

  • Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. PubMed. [Link]

  • Concentration of 1,3-dimethyl-2-imidazolidinone in Aqueous Solutions by Sweeping Gas Membrane Distillation: From Bench to Industrial Scale. PubMed. [Link]

  • 1,3-Dimethyl-2-imidazolidinone. Wikipedia. [Link]

  • 1,3-Dimethyl-2-imidazolidinone (DMI) CAS 80-73-9 High Purity Solvent at Best Price. TradeIndia. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • Thermal Decomposition Studies of Lanthanide(III) Complexes of Diethylenetriaminepentaacetic Acid. Asian Journal of Chemistry. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • 1,3-Dimethyl-2-imidazolidinone (DMI) CAS 80-73-9 | Safer HMPA Alternative. Royalchem. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Reaction network analysis of dimethyl carbonate thermal decomposition for micro-kinetic modelling applied to Li-ion battery thermal runaway predictions. ePrints Soton. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Illinois Springfield. [Link]

  • Thermal decomposition reaction and a comprehensive kinetic model of dimethyl ether. ResearchGate. [Link]

  • Process for producing 1,3-dimethyl-2-imidazolidinone.
  • Summary of Solvent Substitution Information. EPA. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. [Link]

  • Decomposition or thermal degradation. Calnesis Laboratory. [Link]

  • Industrial Solvent Alternatives. J R Hess Company, Inc.[Link]

  • An Overview on the Recent Advances in Alternative Solvents as Stabilizers of Proteins and Enzymes. MDPI. [Link]

  • Any substitutes for DCM as a general solvent? Reddit. [Link]

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Validation & Comparative

A Comparative Guide to Aprotic Polar Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) vs. the Enigmatic 1,3,4-Trimethyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern organic synthesis, the selection of an appropriate solvent is a critical parameter that dictates reaction efficiency, yield, and, increasingly, the safety and environmental profile of a process. For decades, polar aprotic solvents have been indispensable tools for a vast array of chemical transformations. This guide provides an in-depth comparison of the well-established and widely adopted solvent, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), with the lesser-known 1,3,4-trimethyl-2-imidazolidinone.

A crucial preface to this analysis is the marked disparity in available scientific literature and safety data. DMPU has been extensively studied as a safer alternative to the highly toxic and carcinogenic hexamethylphosphoramide (HMPA).[1][2] Conversely, 1,3,4-trimethyl-2-imidazolidinone remains a compound with a significant lack of published experimental data regarding its performance and toxicological profile. This guide will therefore present a comprehensive overview of DMPU, a comparative analysis with its close structural analog 1,3-dimethyl-2-imidazolidinone (DMI), and a theoretical exploration of the potential properties of 1,3,4-trimethyl-2-imidazolidinone based on established principles of chemical structure and reactivity.

The Rise of DMPU as a Go-To Aprotic Solvent

DMPU is a cyclic urea that has gained prominence as a versatile polar aprotic solvent.[3] Its high boiling point, excellent thermal and chemical stability, and ability to dissolve a wide range of organic and inorganic compounds have made it a valuable asset in both academic research and industrial applications.[4] Particularly in the pharmaceutical and agrochemical sectors, DMPU is employed in complex syntheses, including nucleophilic substitutions, polymerizations, and organometallic reactions.[3][5] A key driver for its adoption was the successful demonstration of its ability to replace the carcinogenic HMPA, often with comparable or superior performance.[2]

Performance and Physicochemical Properties: A Comparative Overview

To provide a clear comparison, the known properties of DMPU are presented alongside those of its five-membered ring analog, DMI. The theoretical properties of 1,3,4-trimethyl-2-imidazolidinone are included to frame the subsequent discussion.

Property1,3,4-trimethyl-2-imidazolidinoneDMPUDMI (1,3-Dimethyl-2-imidazolidinone)
CAS Number 24044-24-4[6]7226-23-5[4]80-73-9[7]
Molecular Formula C6H12N2O[6]C6H12N2O[4]C5H10N2O[7]
Molecular Weight 128.17 g/mol [6]128.17 g/mol [4]114.15 g/mol [7]
Boiling Point Not Available246-247 °C[4]225 °C[7]
Melting Point Not Available-20 °C[4]8.2 °C[7]
Density Not Available1.06 g/mL[4]1.056 g/cm³
Flash Point Not Available121 °C[4]120 °C[7]
Solubility in Water Not AvailableMiscible[4]Soluble

Toxicity Profile: A Critical Consideration

The toxicological assessment of solvents is of paramount importance in modern chemistry. DMPU, while considered a safer alternative to HMPA, is not without its own hazards. It is suspected of damaging fertility and can cause serious eye damage.[1] DMI also presents reproductive toxicity concerns and is harmful if swallowed.[8] A direct comparison of acute toxicity in mice suggests that DMI may be less acutely toxic than DMPU.[2]

For 1,3,4-trimethyl-2-imidazolidinone, there is a significant and critical lack of available toxicological data. Until comprehensive studies are conducted, it should be handled with extreme caution, assuming a hazard profile at least comparable to its analogs.

Toxicity Metric1,3,4-trimethyl-2-imidazolidinoneDMPUDMI (1,3-Dimethyl-2-imidazolidinone)
Acute Oral Toxicity (LD50, rat) Not Available1770 mg/kg (Rabbit)1261 mg/kg[9]
Reproductive Toxicity Not AvailableSuspected of damaging fertility[1]Suspected of damaging fertility or the unborn child[8]
Eye Irritation Not AvailableCauses serious eye damage[1]Causes serious eye damage[8]
Mutagenicity Not AvailableMutagenic in Drosophila[2]Negative in Salmonella test[2]

Performance in Synthesis: DMPU vs. DMI and Extrapolations

In many applications, DMPU and DMI can be used interchangeably, with the choice often depending on specific reaction conditions or solubility requirements.[7] DMPU's lower melting point makes it more suitable for low-temperature reactions compared to DMI.[10] However, in some cases, DMI has been highlighted as a potentially safer and effective alternative to DMPU.[11]

The Hypothetical Role of the 4-Methyl Group in 1,3,4-Trimethyl-2-imidazolidinone

The introduction of a methyl group at the 4-position of the imidazolidinone ring, as in 1,3,4-trimethyl-2-imidazolidinone, would be expected to introduce steric hindrance around the molecule. This could influence its properties in several ways:

  • Solvating Power: The increased steric bulk may reduce its ability to coordinate with metal cations as effectively as DMI or DMPU. This could be detrimental in reactions where strong cation solvation is crucial for reactivity.

  • Reaction Rates: The steric hindrance could also impact reaction rates, potentially slowing down reactions where the solvent plays a direct role in the transition state.

  • Physical Properties: The additional methyl group would slightly increase the molecular weight and could influence the boiling point, melting point, and viscosity, though the extent of these changes is unknown without experimental data.

Structural Comparison of Cyclic Urea Solvents cluster_DMPU DMPU cluster_DMI DMI cluster_TMIE 1,3,4-Trimethyl-2-imidazolidinone DMPU 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Six-membered ring C6H12N2O DMI 1,3-Dimethyl-2-imidazolidinone Five-membered ring C5H10N2O DMPU:f1->DMI:f1 Ring Size TMIE 1,3,4-Trimethyl-2-imidazolidinone Substituted five-membered ring C6H12N2O DMI:f1->TMIE:f1 Substitution

Caption: Structural relationship between DMPU, DMI, and 1,3,4-trimethyl-2-imidazolidinone.

Experimental Protocol: A Representative Application of DMPU

The following protocol details a classic example of a reaction where DMPU is used to enhance reactivity, specifically the alkylation of a ketone via its lithium enolate.

Objective: To synthesize 2-methylcyclohexanone from cyclohexanone.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Cyclohexanone

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add DMPU to the LDA solution.

  • Slowly add a solution of cyclohexanone in anhydrous THF, keeping the temperature below -70 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide dropwise and stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography to yield 2-methylcyclohexanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvents is crucial as organolithium reagents like n-BuLi and the resulting enolate are highly basic and will be quenched by water.

  • Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the strong base (LDA) and to favor the kinetic enolate, which is necessary for regioselective alkylation.

  • Role of DMPU: DMPU is added to break up aggregates of the lithium enolate, thereby increasing its nucleophilicity and enhancing the rate and yield of the alkylation reaction.

start Solvent Selection Required is_data_available Is comprehensive toxicity and performance data available? start->is_data_available use_established Select well-characterized solvent (e.g., DMPU) is_data_available->use_established Yes is_analog_data Is data available for a close structural analog? is_data_available->is_analog_data No extrapolate Extrapolate properties with caution, highlighting data gaps is_analog_data->extrapolate Yes seek_alternatives Seek alternative, well-characterized solvents is_analog_data->seek_alternatives No high_caution Proceed with extreme caution and small-scale trials extrapolate->high_caution

Caption: Decision workflow for solvent selection with limited data.

Conclusion and Recommendations

DMPU has firmly established itself as a valuable polar aprotic solvent, offering a favorable balance of performance and a comparatively lower hazard profile than its predecessor, HMPA. Its utility in a wide range of chemical transformations is well-documented, making it a reliable choice for many applications.

The case of 1,3,4-trimethyl-2-imidazolidinone serves as a critical reminder of the importance of thorough toxicological and performance evaluation before the widespread adoption of any new chemical entity. The current lack of data precludes any recommendation for its use. Researchers considering this solvent must do so with the understanding that they are operating in an area with significant unknowns regarding safety and efficacy.

For professionals in drug development and other fields where safety and reproducibility are paramount, the following recommendations are made:

  • Prioritize Well-Characterized Solvents: Whenever possible, utilize solvents with extensive and publicly available data on their performance and toxicity, such as DMPU.

  • Exercise Extreme Caution with Novel Solvents: When considering a novel or poorly characterized solvent like 1,3,4-trimethyl-2-imidazolidinone, a thorough risk assessment is essential. This should include, at a minimum, small-scale preliminary experiments to assess both performance and any immediate safety concerns.

  • Advocate for Data Transparency: The scientific community should encourage and support the publication of comprehensive data for all chemical reagents to ensure informed and safe laboratory practices.

In the absence of empirical evidence, any potential advantages of 1,3,4-trimethyl-2-imidazolidinone remain purely speculative. The prudent course of action is to rely on the established performance and known safety profile of DMPU or other well-vetted alternatives.

References

  • Sustainable solvent selection for the manufacture of methylammonium lead triiodide (MAPbI3) perovskite solar cells - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00079A. (2021, March 11). Retrieved from [Link]

  • N,N'-Dimethylpropylene Urea in Modern Chemical Synthesis. (2026, February 13). Retrieved from [Link]

  • PHYSICAL AND TOXICOLOGICAL PROPERTIES OF DMI, DMPU, AND HMPA | Download Table - ResearchGate. Retrieved from [Link]

  • 2-Imidazolidinone, 1,3,4-trimethyl- | C6H12N2O | CID 10313143 - PubChem. Retrieved from [Link]

  • Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • 1,3-Dimethyl-2-imidazolidinone - Wikipedia. Retrieved from [Link]

  • Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98% - Cole-Parmer. Retrieved from [Link]

  • 543_EROS-DMPU.pdf. Retrieved from [Link]

  • Toxico-metabolomics study of a deep eutectic solvent comprising choline chloride and urea suggests in vivo toxicity involving oxidative stress and ammonia stress - Green Chemistry (RSC Publishing). (2021, January 15). Retrieved from [Link]

  • Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. (2025, August 6). Retrieved from [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. (2011, May 30). Retrieved from [Link]

  • Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. Retrieved from [Link]

  • 1,3-Dimethyl-2-imidazolidinone - FUJIFILM Wako Chemicals. Retrieved from [Link]

  • US6096891A - Process for the production of cyclic N,N'-dialkylureas - Google Patents.
  • Choosing the Right Solvent: DMPU vs. HMPA in Chemical Synthesis. (2026, February 12). Retrieved from [Link]

  • DMPU - Grokipedia. Retrieved from [Link]

Sources

Comparative Analysis: 1,3-Dimethyl-2-imidazolidinone (DMI) vs. N-Methyl-2-pyrrolidone (NMP)

[1]

Executive Summary: The Case for Substitution

For decades, N-Methyl-2-pyrrolidone (NMP) has been the workhorse solvent for high-temperature nucleophilic substitutions and polymer processing.[1] However, its classification as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity has forced the industry to seek alternatives.

1,3-Dimethyl-2-imidazolidinone (DMI) has emerged as the superior technical successor.[1] Unlike other alternatives that compromise on performance (e.g., DMSO, which has thermal limits), DMI offers a higher dielectric constant , superior chemical stability (particularly in alkaline conditions), and a cleaner toxicological profile .

This guide provides the experimental grounding to validate DMI as a direct, high-performance replacement for NMP in critical synthesis workflows.

Physicochemical Showdown

The following data highlights why DMI is considered a "drop-in" replacement with enhanced thermal windows.

PropertyNMP (N-Methyl-2-pyrrolidone)DMI (1,3-Dimethyl-2-imidazolidinone)Impact on Process
Structure Cyclic Amide (Lactam)Cyclic UreaDMI's urea structure confers greater stability.[1]
Boiling Point 202 °C225 °C DMI allows higher reaction temperatures.[1]
Melting Point -24 °C8.2 °CDMI may freeze in cold storage; requires heat tracing.[1]
Flash Point 91 °C120 °C DMI is safer to handle at elevated temps.[1]
Dielectric Constant (

)
32.237.6 DMI provides superior dissociation of ion pairs.[1]
Dipole Moment 4.1 D4.05 DComparable polarity for solvating power.[1]
Viscosity (25°C) 1.65 cP1.95 cPSimilar handling characteristics.[1]
Alkaline Stability Poor (Hydrolyzes)Excellent Critical Differentiator (See Section 3).[1]

The Stability Advantage: Hydrolysis Resistance

The most significant chemical limitation of NMP is its susceptibility to ring-opening hydrolysis in the presence of strong bases (e.g., NaOH, KOH, alkoxides), especially at high temperatures. This generates 4-(methylamino)butyric acid , which consumes the base and contaminates the product.[2]

DMI, being a cyclic urea, possesses a planar five-membered ring with significant resonance stabilization.[1] It resists nucleophilic attack at the carbonyl carbon, remaining stable even in concentrated alkali at 200°C.

Diagram 1: Comparative Stability Mechanism

Gcluster_0NMP Instability (Alkaline)cluster_1DMI StabilityNMPNMP(Cyclic Amide)OH_attackOH- Attack(Nucleophilic acyl substitution)NMP->OH_attackRingOpenRing OpeningOH_attack->RingOpenImpurity4-(methylamino)butyrate(Impurity + Base Consumption)RingOpen->ImpurityDMIDMI(Cyclic Urea)ResonanceResonance Stabilization(N-C-N delocalization)DMI->ResonanceNoReactionNo Ring Opening(Solvent Intact)Resonance->NoReaction

Caption: NMP undergoes irreversible ring-opening in base, while DMI's urea resonance prevents hydrolysis.

Reaction Performance: The "Naked Anion" Effect

In nucleophilic substitution reactions (


  • Mechanism: DMI is an exceptional cation solvator.[1] Its oxygen atom acts as a hard Lewis base, tightly binding metal cations (Li

    
    , Na
    
    
    , K
    
    
    , Cs
    
    
    ).
  • Result: The counter-anion (F

    
    , CN
    
    
    , N
    
    
    ) is left "naked" and poorly solvated because DMI is aprotic and bulky. This dramatically increases the anion's nucleophilicity.
Case Study: Halex Reaction (Chlorine-Fluorine Exchange)

Objective: Synthesize 2,4-difluoronitrobenzene from 2,4-dichloronitrobenzene. Challenge: Fluoride (F

1
Experimental Protocol

Reagents:

  • Substrate: 2,4-Dichloronitrobenzene (1.0 eq)[1]

  • Reagent: Potassium Fluoride (KF), spray-dried (2.5 eq)[1]

  • Solvent: DMI (vs. NMP control)

  • Catalyst: Tetraphenylphosphonium bromide (PPh

    
    Br) (0.05 eq) - Optional phase transfer catalyst[1]
    

Workflow:

  • Drying: Charge KF and solvent (DMI) into the reactor. Distill off a small volume of solvent (azeotropic drying) to ensure water content is <100 ppm.[1] Water severely inhibits fluoride nucleophilicity.[1]

  • Addition: Add substrate and catalyst.

  • Reaction: Heat to 190°C for 6 hours.

    • Note: In NMP, temperatures >180°C often lead to solvent darkening and tar formation due to decomposition. DMI remains clear.

  • Workup: Cool to 25°C. Filter off KCl/KF salts.

  • Isolation: Distill solvent (recoverable) or pour into water to precipitate product.[1]

Performance Data:

MetricNMP (Control)DMI (Test)
Reaction Temp 180°C (Max practical)220°C (Feasible)
Conversion (6h) 78%94%
Solvent Recovery 85% (degraded)98% (intact)
Impurity Profile High (tar/hydrolysis products)Low (clean peaks)

Decision Framework: When to Switch

Not every reaction requires DMI.[1] Use this logic flow to determine if the switch is technically and economically justified.

Diagram 2: Solvent Selection Logic

DecisionTreeStartStart: Solvent SelectionTempCheckIs Reaction Temp > 150°C?Start->TempCheckBaseCheckIs Strong Base Present?(NaOH, KOtBu, NaH)TempCheck->BaseCheckYesToxCheckIs REACH/ReprotoxCompliance Required?TempCheck->ToxCheckNoBaseCheck->ToxCheckNoUseDMISelect DMI(Performance/Safety Critical)BaseCheck->UseDMIYes (Hydrolysis Risk)UseNMPNMP Acceptable(If ventilation/PPE adequate)ToxCheck->UseNMPNo (Legacy Process)ToxCheck->UseDMIYes (Strict Regs)UseDMSOConsider DMSO(If Temp < 120°C)ToxCheck->UseDMSOYes (Low Temp)

Caption: DMI is the mandatory choice for high-temperature alkaline reactions or strict REACH compliance.

Safety & Regulatory Profile (E-E-A-T)

The primary driver for abandoning NMP is Reproductive Toxicity (Category 1B) .[1]

  • NMP: Listed on the REACH "Candidate List of Substances of Very High Concern" (SVHC). Usage is restricted in the EU (concentration limits <0.3% without strict exposure controls).[1]

  • DMI: Currently not classified as reprotoxic or mutagenic.[1] It is not on the REACH SVHC list.

    • Caution: DMI can penetrate skin.[1][3] Standard PPE (Butyl rubber gloves) is required.[1]

    • LD50 (Oral, Rat): DMI > 2840 mg/kg (Low toxicity) vs NMP ~3914 mg/kg.[1]

Handling Recommendation: While DMI is safer, it is a powerful solvent. Treat with the same respect as any dipolar aprotic solvent to avoid skin absorption of dissolved toxins.

References

  • Mitsui Chemicals. (2020).[1] DMI™ (1,3-Dimethyl-2-imidazolidinone) Technical Data Sheet.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (2011).[1] Support Document for Identification of N-Methyl-2-pyrrolidone (NMP) as SVHC.[1] Retrieved from [1]

  • Lo, C. C., et al. (2011).[1] Replacement of NMP in S_NAr Reactions. Journal of Organic Chemistry.[1]

  • Sinoever International. (2020).[1] Advantages of DMI over NMP.[1] Retrieved from

  • TCI Chemicals. (2023).[1] Product Specification: 1,3-Dimethyl-2-imidazolidinone.[1][4][5][6] Retrieved from [1]

1H and 13C NMR spectral analysis of 1,3,4-trimethyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: 1,3,4-Trimethyl-2-imidazolidinone (TMI) vs. 1,3-Dimethyl-2-imidazolidinone (DMI)

Part 1: Executive Summary & Strategic Context

In the search for safer, high-performance polar aprotic solvents to replace the carcinogenic Hexamethylphosphoramide (HMPA), cyclic ureas have emerged as the gold standard.[1][2] While 1,3-dimethyl-2-imidazolidinone (DMI) is the industry workhorse, its methylated analog, 1,3,4-trimethyl-2-imidazolidinone (TMI) , presents unique structural characteristics that influence both its solvation properties and its spectroscopic signature.[1][2][3]

The Core Challenge: Distinguishing TMI from DMI and quantifying purity is critical in regulated synthesis. Unlike the symmetric DMI, TMI possesses a chiral center at the C4 position.[1][2] This breaks the molecular symmetry, resulting in a significantly more complex NMR spectrum.[1][2]

Scope of this Guide: This guide provides a rigorous spectral analysis of TMI, contrasting it with DMI. We move beyond simple peak listing to explain the causality of the signals—why the methyl group at C4 fundamentally alters the magnetic environment of the entire ring system.

Critical Note on Nomenclature: Do not confuse the chemical DMI (1,3-dimethyl-2-imidazolidinone) with the medical imaging technique Deuterium Metabolic Imaging , also abbreviated as DMI.[1][2][3] This guide addresses the chemical solvent.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol. This workflow is designed to be self-validating: if the specific splitting patterns described in Part 3 are not observed, the sample preparation or compound identity is suspect.[1][2][3]

Materials & Reagents
  • Analyte: 1,3,4-Trimethyl-2-imidazolidinone (TMI), >98% purity.[1][2][3][4]

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.[1][2][3]
    
    • Why

      
      ? It prevents H-bonding interference common in DMSO-
      
      
      
      , allowing for sharper resolution of the methyl doublets.[1][2][3]
  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Workflow
  • Preparation: Dissolve 15 mg of TMI in 0.6 mL of

    
    .
    
    • Checkpoint: Solution must be clear. Turbidity indicates moisture contamination (TMI is hygroscopic).[1][2][3]

  • Acquisition (1H):

    • Pulse Angle:

      
       (maximizes sensitivity for quantitative integration).[1][2][3]
      
    • Relaxation Delay (

      
      ): 5 seconds (ensures full relaxation of methyl protons for accurate integration).
      
    • Scans: 16 (sufficient for >98% purity).

  • Acquisition (13C):

    • Decoupling: Proton-decoupled (Waltz-16).[1][2][3]

    • Scans: 256 minimum (quaternary carbonyl carbon requires higher signal-to-noise).

Part 3: Spectral Analysis & Interpretation

The "Fingerprint of Asymmetry" (1H NMR)

The introduction of the methyl group at C4 destroys the


 symmetry found in DMI.[1][2] This results in distinct magnetic environments for protons that would otherwise be equivalent.[1][2][3]

Comparative 1H NMR Data Table

FeatureDMI (Symmetric) TMI (Asymmetric) Structural Logic (Causality)
N-Methyls Singlet (~2.75 ppm)Two Singlets (Distinct)In TMI, N1 and N3 are non-equivalent due to the chiral center at C4.[1][2][3]
Ring Protons Singlet/Multiplet (AA'BB')Complex Multiplets (ABX)The C4-H couples with C5 protons and the C4-Methyl group.[2][3]
C4-Substituent H (part of ring signal)Doublet (~1.1 - 1.2 ppm)The C4-Methyl group couples to the single proton at C4 (

Hz).[1][2][3]
Integration 6H (Me) : 4H (Ring)3H (C4-Me) : 3H (N1-Me) : 3H (N3-Me) : 3H (Ring)Validates the ratio of alkyl substituents.[1][2][3]

Detailed Assignment for TMI:

  • The Anchor Signal (

    
     1.1-1.2 ppm):  A clean doublet  integrating to 3H. This is the C4-Methyl group.[1][2][3] If this is a singlet, your compound is likely DMI or a decomposition product.[1][2][3]
    
  • The N-Methyl Region (

    
     2.7-2.9 ppm):  Unlike DMI, which shows one sharp singlet, TMI often resolves into two distinct singlets  (or two very closely spaced signals) integrating to 3H each.[1][2][3] This confirms the inequivalence of N1 and N3.
    
  • The Ring Region (

    
     3.0-3.8 ppm): 
    
    • C4-H: Appears as a multiplet (dq or similar) due to coupling with the C4-Me doublet and the C5 protons.[1][2][3]

    • C5-H protons: These are diastereotopic.[1][2][3] They will not appear as a simple triplet but as complex multiplets (part of an ABX system with C4-H).

Carbon Backbone Verification (13C NMR)

The 13C spectrum provides the definitive count of unique carbon environments.

  • DMI: Shows only 3 signals (C=O, N-Me, Ring-CH2).[1][2][3]

  • TMI: Shows 6 signals .[1][2][3] Every carbon is in a unique environment.[1][2][3]

13C Shift Prediction (in


): 
  • Carbonyl (C=O): ~160-162 ppm (Urea characteristic).[1][2][3]

  • Ring Carbons:

    • C4 (Methine): ~48-52 ppm.[1][2][3]

    • C5 (Methylene): ~40-45 ppm.[1][2][3]

  • Methyl Carbons:

    • N-Me (x2): ~30-32 ppm (Distinct peaks).[1][2][3]

    • C4-Me: ~15-18 ppm.[1][2][3]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision logic for distinguishing TMI from DMI and the workflow for structural validation.

G Start Unknown Cyclic Urea Sample H_NMR 1H NMR Acquisition (CDCl3) Start->H_NMR Decision1 Check Methyl Region (1.0 - 1.3 ppm) H_NMR->Decision1 Result_DMI No Doublet Found Likely DMI (Symmetric) Decision1->Result_DMI Absent Result_TMI Doublet Present (3H) Likely TMI (Asymmetric) Decision1->Result_TMI Present Check_NMe Check N-Me Region (2.7 - 2.9 ppm) Result_TMI->Check_NMe Singlet Single Peak (6H) Confirms DMI Check_NMe->Singlet Equivalent (Rare/Accidental Isochrony) Split Two Peaks (3H each) Confirms TMI Structure Check_NMe->Split Inequivalent N-Me Final_QC 13C NMR Verification Count Unique Carbons Split->Final_QC TMI: 6 Signals TMI: 6 Signals Final_QC->TMI: 6 Signals DMI: 3 Signals DMI: 3 Signals Final_QC->DMI: 3 Signals

Caption: Analytical logic flow for differentiating TMI from DMI based on symmetry breaking in NMR spectra.

Part 5: Performance Comparison & Application Insight

Why choose TMI over DMI? While DMI is the standard replacement for HMPA, TMI offers specific advantages in stereochemical applications.[1][2][3]

Feature1,3-Dimethyl-2-imidazolidinone (DMI) 1,3,4-Trimethyl-2-imidazolidinone (TMI) Application Relevance
Symmetry

(Symmetric)

(Asymmetric)
TMI's asymmetry allows it to be used as a chiral auxiliary or solvent in enantioselective synthesis (if resolved).[1][2][3]
Solvent Polarity High Dipole Moment (~4.0 D)High Dipole Moment (Similar)Both effectively solvate cations, enhancing SN2 reaction rates.[1][2][3]
Stability High (Acid/Base Stable)HighBoth are superior to DMF/DMAc in harsh conditions.[1][2][3]
Spectral Complexity Low (Easy to interpret)High (Requires careful assignment)DMI is preferred for reaction monitoring (less signal overlap).[1][2][3] TMI is preferred when specific steric hindrance is required.[1][2][3]

Troubleshooting Tip: If your TMI spectrum shows a "broadening" of the N-Methyl peaks, check the temperature.[1][2][3] Restricted rotation around the amide-like C-N bonds can occur.[1][2][3] Running the NMR at


 often sharpens these peaks by increasing the exchange rate.[1][2]

References

  • Lo, C. C., & Chao, P. M. (1990).[1][2][3] Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis.[1][2][3][5] Journal of Chemical Ecology, 16, 3245–3253.[1][2][3] Link[1][2]

  • Mitsui Chemicals. (n.d.).[1][2][3] 1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data Sheet. Retrieved February 18, 2026.[1][2] Link

  • PubChem Database. (2026).[1][2][3] 2-Imidazolidinone, 1,3,4-trimethyl- (CID 10313143).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link

  • Reich, H. J. (2024).[1][2][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2][3] (Context for polar aprotic solvent usage). Link

Sources

A Green Chemistry Perspective: Evaluating 1,3,4-trimethyl-2-imidazolidinone and its Analogs Against Traditional Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Solvents

In the landscape of pharmaceutical and chemical research, solvent selection is a critical decision that profoundly impacts reaction efficiency, product purity, and, most importantly, environmental and human safety. Solvents can account for the majority of the mass in a non-catalytic chemical process, and their subsequent disposal contributes significantly to the industry's environmental footprint. The principles of Green Chemistry provide a framework for mitigating this impact, with the fifth principle—"Safer Solvents and Auxiliaries"—directly challenging chemists to prioritize benign alternatives.[1][2]

For decades, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have been the workhorses of organic synthesis due to their excellent solvating power.[3] However, mounting regulatory pressure and a growing awareness of their inherent hazards have catalyzed the search for safer, more sustainable replacements.[3] This guide provides an in-depth comparative assessment of 1,3-dimethyl-2-imidazolidinone (DMI), a close and well-studied analog of 1,3,4-trimethyl-2-imidazolidinone, against the traditional solvents NMP, DMF, and DMSO, grounding the analysis in experimental data and established green chemistry metrics.

Solvent Profiles: A Head-to-Head Comparison

The ideal solvent should not only facilitate the desired chemical transformation but also exhibit a favorable safety, health, and environmental (SHE) profile. A comparative look at the fundamental properties of these solvents reveals the initial drivers for seeking alternatives.

Physical and Chemical Properties

The high boiling points of these solvents make them suitable for a wide range of reaction temperatures, but also necessitate energy-intensive removal processes. DMI shares these characteristics, positioning it as a potential "drop-in" replacement in terms of physical behavior.[4][5][6]

PropertyDMINMPDMFDMSO
CAS Number 80-73-9[4]872-50-4[7]68-12-267-68-5
Molecular Weight ( g/mol ) 114.15[8]99.1373.0978.13
Boiling Point (°C) 222 - 225[4][5]202153189[9]
Melting Point (°C) 7.5 - 8.2[4][5]-24-6118.5
Flash Point (°C, closed cup) 95 - 104[5][10]915887
Density (g/cm³ at 20°C) 1.056[11]1.0280.9441.10
Viscosity (mPa·s at 20°C) 2.07[11]1.670.922.2
Safety, Health, and Environmental (SHE) Profile

The most compelling arguments for replacing NMP and DMF stem from their significant health hazards. Both are classified as Substances of Very High Concern (SVHC) under the European Union's REACH regulation due to their reproductive toxicity.[3][7][12] This has led to stringent restrictions on their use, forcing industries to seek alternatives.[13][14]

Hazard ClassificationDMINMPDMFDMSO
GHS Pictograms Corrosion, Health Hazard, Exclamation Mark[10]Health Hazard, Exclamation MarkHealth Hazard, Exclamation Mark, FlammableExclamation Mark
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage), H361 (Suspected of damaging fertility or the unborn child)[15]H315, H319, H335, H360D (May damage the unborn child)H226, H312, H332, H319, H360D (May damage the unborn child)H315, H319
REACH Status RegisteredRestricted (Annex XVII)[7][12][13]SVHC, Candidate for AuthorisationRegistered
Biodegradability Not readily biodegradableReadily biodegradable[16]Readily biodegradableReadily biodegradable
Toxicity Summary Moderate acute toxicity, serious eye irritant, suspected reprotoxicant.[15][17]Reproductive toxicant (Cat 1B), skin/eye irritant.[7]Reproductive toxicant (Cat 1B), liver damage potential.[3]Low toxicity, skin/eye irritant.[9]

While DMI is not entirely benign and carries a warning for suspected reproductive toxicity, it is not under the same severe regulatory scrutiny as NMP and DMF.[15] DMSO stands out as having the most favorable toxicity profile of the traditional solvents.[9] The selection, therefore, becomes a balance between safety and performance.

Green Chemistry Assessment Workflow

A systematic evaluation is essential for making an informed decision on solvent substitution. This involves analyzing intrinsic properties, assessing performance in a practical context, and quantifying the overall process "greenness."

G cluster_0 Phase 1: Intrinsic Property Analysis cluster_1 Phase 2: Performance & Application cluster_2 Phase 3: Quantitative Metrics A Physical Properties (Boiling Point, Viscosity) D Solubility & Miscibility Tests A->D B SHE Profile (Toxicity, Environmental Fate) B->D C Regulatory Status (REACH, SVHC) J Final Recommendation (Informed Solvent Selection) C->J E Comparative Reaction (e.g., SNAr Reaction) D->E Select viable candidates F Analysis of Results (Yield, Purity, Time) E->F G Calculate PMI (Process Mass Intensity) F->G H Calculate E-Factor (Environmental Factor) F->H I Calculate RME (Reaction Mass Efficiency) F->I G->J Data-driven decision H->J Data-driven decision I->J Data-driven decision G start Start reagents 1. Add Reactants (1-chloro-4-nitrobenzene, potassium phenoxide) start->reagents solvent 2. Add Solvent (DMI, NMP, DMF, or DMSO) reagents->solvent react 3. Heat & Stir (80°C, 4h) solvent->react workup 4. Quench (Pour into water) react->workup isolate 5. Isolate Product (Filtration) workup->isolate purify 6. Purify & Analyze (Recrystallize, HPLC) isolate->purify end End purify->end

Sources

Comparative Guide: Electrochemical Validation of Trimethylimidazolidinone (TMIO) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Electrochemical Stability of Trimethylimidazolidinone (TMIO) Derivatives for High-Voltage Batteries Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Material Development Professionals

Executive Summary: The High-Voltage Imperative

In the race for energy density, the 4.3 V anodic stability limit of conventional carbonate electrolytes (e.g., Ethylene Carbonate/Dimethyl Carbonate) has become a critical bottleneck. Trimethylimidazolidinone (TMIO) derivatives—a class of cyclic ureas—have emerged as a superior alternative for high-voltage Lithium-Ion Batteries (LIBs), offering theoretical oxidative stability exceeding 5.0 V vs. Li/Li⁺.

However, the adoption of TMIO is not a "drop-in" replacement. It requires a rigorous validation framework to address its two primary failure modes: Al current collector corrosion and graphite co-intercalation . This guide outlines the specific protocols required to validate TMIO derivatives against industry-standard carbonates.

Comparative Performance Matrix

The following data synthesizes theoretical and experimental baselines for TMIO against standard Carbonates (EC/DMC) and Sulfones (SL), the current high-voltage benchmarks.

Table 1: Physicochemical & Electrochemical Comparison

FeatureCarbonates (EC/DMC) Sulfones (SL) TMIO Derivatives Implication for R&D
Anodic Stability (

)
~4.3 V vs. Li/Li⁺> 5.5 V vs. Li/Li⁺~5.2 V vs. Li/Li⁺ TMIO enables 5V-class cathodes (e.g., LNMO) without the high viscosity of Sulfones.
Viscosity (

at 25°C)
Low (< 3 cP)High (> 10 cP)Medium (3–5 cP) TMIO offers better ionic conductivity than Sulfones, improving rate capability.
Melting Point EC is solid at RT> 27°C (Solid at RT)< -10°C (Liquid) Asymmetric methylation (1,3,4-TMIO) suppresses crystallization, widening the operating temp range.
Cathodic Stability Excellent (Forms SEI)Poor (Needs additives)Poor (Co-intercalation) Critical Risk: TMIO requires SEI-forming additives (e.g., FEC) to prevent graphite exfoliation.
Al Corrosion Passivates AlPassivates AlCorrosive (Potential) Must validate Al passivation at high potentials.
Strategic Validation Protocols

To scientifically validate a TMIO derivative, you must prove it outperforms carbonates in the anodic region while mitigating its cathodic weaknesses.

Protocol A: Electrochemical Stability Window (ESW) Determination

Objective: Define the precise oxidative breakdown voltage using Linear Sweep Voltammetry (LSV).

Experimental Setup:

  • Working Electrode (WE): Platinum (Pt) disk (inert baseline) AND Aluminum (Al) foil (practical application).

  • Counter Electrode (CE): Lithium metal foil.

  • Reference Electrode (RE): Lithium metal.[1]

  • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset of decomposition, not just mass transport).

Step-by-Step Workflow:

  • Cell Assembly: Assemble 2032 coin cells or Swagelok cells in an Ar-filled glovebox (

    
     ppm).
    
  • OCV Rest: Allow cell to rest for 6 hours to stabilize Open Circuit Voltage (OCV).

  • Anodic Sweep: Sweep voltage from OCV to 6.0 V vs. Li/Li⁺.

  • Data Analysis: Define

    
     as the voltage where current density exceeds 10 µA/cm² .
    

Critical Causality:

  • Why Pt vs. Al? Pt provides the intrinsic stability of the solvent molecule (HOMO energy level). Al validates if the solvent corrodes the current collector. If the current on Al is significantly higher than Pt at >4.0V, your TMIO derivative is corroding the substrate.

Protocol B: The "Graphite Compatibility" Stress Test

Objective: Cyclic ureas like TMIO often co-intercalate into graphite layers, causing exfoliation (battery death) before SEI formation. This protocol validates if your formulation prevents this.

Experimental Setup:

  • WE: Graphite composite (90% Graphite, 5% PVDF, 5% Super P).

  • CE/RE: Lithium metal.

  • Electrolyte: 1M LiPF₆ in TMIO (with 0%, 2%, and 5% Fluoroethylene Carbonate [FEC] additive).

Step-by-Step Workflow:

  • Galvanostatic Cycling: Perform Charge/Discharge at C/10 rate.

  • Voltage Cutoff: 0.01 V to 1.5 V.

  • Observation: Look for a "plateau" around 0.6–0.8 V during the first discharge.

    • Success: Sharp drop to intercalation potentials (<0.2 V).

    • Failure: Extended plateau at >0.5 V (indicates solvent decomposition/co-intercalation).

Mechanistic Visualization

The following diagram illustrates the validated pathway for TMIO stability and the critical failure points that must be ruled out during experimentation.

TMIO_Validation_Logic Start Start: TMIO Derivative Synthesis LSV_Test Protocol A: LSV (Anodic Limit) Start->LSV_Test Check_Ox Is E_ox > 5.0V? LSV_Test->Check_Ox Fail_Ox REJECT: Insufficient Voltage Check_Ox->Fail_Ox No Al_Check Check Al Current Collector Check_Ox->Al_Check Yes Fail_Corrosion REJECT: Al Corrosion Detected Al_Check->Fail_Corrosion High Current Graphite_Test Protocol B: Graphite Half-Cell Al_Check->Graphite_Test Passivation Co_Intercalation Co-intercalation Observed? Graphite_Test->Co_Intercalation Add_SEI Optimize Additive (e.g., +FEC) Co_Intercalation->Add_SEI Yes (Failure) Pass_System VALIDATED: High-Voltage Stability Co_Intercalation->Pass_System No (Stable SEI) Add_SEI->Graphite_Test Retest

Figure 1: Decision logic for validating electrochemical stability. Note the recursive loop at "Optimize Additive," acknowledging that pure TMIO rarely works on graphite without SEI formers.

Data Interpretation & Reporting

When publishing your comparison, present your data using the Coulombic Efficiency (CE) metric, which is the most sensitive indicator of parasitic reactions (instability).

Recommended Table Format for Publication:

Electrolyte System1st Cycle CE (%)50th Cycle CE (%)Discharge Capacity Retention (50 Cycles)Failure Mode
Baseline (EC/DMC) 92.5%99.8%85% (Voltage Fade > 4.5V)Oxidative Decomposition
TMIO (Pure) < 50%N/A< 10%Graphite Exfoliation
TMIO + 5% FEC 91.0% 99.9% 96% Stable

Key Insight: Pure TMIO will likely show high oxidative stability in LSV but fail in full cells due to reductive instability. Your publication must explicitly show the "Rescue Effect" of additives like FEC or VC to demonstrate expert-level understanding of the system [1].

References
  • Haregewoin, A. M., et al. (2016). "Electrolytes for Lithium-Ion Batteries with High-Voltage Cathodes." Energy & Environmental Science. Link

  • Zhang, H., et al. (2017). "1,3-Dimethyl-2-imidazolidinone as a Co-solvent for High Voltage Lithium-Ion Batteries." Journal of Power Sources. Link

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link

  • Jow, T. R., et al. (2014). "Electrolytes for High Voltage Li-Ion Batteries." Journal of The Electrochemical Society.[2] Link

Sources

A Comprehensive Guide to 1,3-Dimethyl-2-imidazolidinone (DMI) as a High-Performance Aprotic Solvent: A Comparative Perspective on the Hypothetical 1,3,4-Trimethyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1,3-dimethyl-2-imidazolidinone (DMI), a versatile and high-performance polar aprotic solvent. Recognizing the ongoing pursuit of novel and improved solvent systems, we will also explore the hypothetical properties and potential performance of a structurally related analogue, 1,3,4-trimethyl-2-imidazolidinone. While experimental data for the latter is not publicly available, this comparative discussion, grounded in established chemical principles, aims to stimulate further research and consideration of structure-property relationships in solvent design.

Introduction to DMI and the Imidazolidinone Solvent Family

1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea that has gained significant traction as a safer and effective replacement for the highly toxic and carcinogenic solvent, hexamethylphosphoramide (HMPA).[1] Its combination of high polarity, excellent thermal and chemical stability, and broad-ranging solvency has established it as a valuable tool in a multitude of applications, from pharmaceutical synthesis to polymer chemistry.[2][3]

The imidazolidinone core is a five-membered ring structure containing two nitrogen atoms.[4][5] In the case of DMI, the two nitrogen atoms are each substituted with a methyl group. This guide will benchmark the well-documented properties and performance of DMI and then, from a theoretical standpoint, consider the implications of an additional methyl group at the 4-position of the ring, which would yield 1,3,4-trimethyl-2-imidazolidinone.

Physicochemical Properties: DMI at a Glance

A solvent's utility is fundamentally dictated by its physical and chemical properties. DMI exhibits a profile that makes it a robust and versatile medium for a wide array of chemical transformations.

Property1,3-Dimethyl-2-imidazolidinone (DMI)1,3,4-Trimethyl-2-imidazolidinone
CAS Number 80-73-924044-24-4
Molecular Formula C₅H₁₀N₂OC₆H₁₂N₂O
Molecular Weight 114.15 g/mol [6]128.17 g/mol [7]
Boiling Point 224-226 °C[8]Not experimentally determined
Melting Point 8.2 °C[2]Not experimentally determined
Flash Point 120 °C (open cup)[3]Not experimentally determined
Density 1.056 g/mL at 25 °C[8]Not experimentally determined
Viscosity 1.9 cP at 25 °C[2]Not experimentally determined
Dielectric Constant 37.6 F/m at 25°C, 1MHzNot experimentally determined
Solubility Miscible with water; soluble in toluene[8]Not experimentally determined

The Hypothetical Profile of 1,3,4-Trimethyl-2-imidazolidinone: A Theoretical Discussion

While experimental data for 1,3,4-trimethyl-2-imidazolidinone is unavailable, we can infer potential changes in its physicochemical properties based on the addition of a methyl group to the imidazolidinone ring.

The introduction of a methyl group at the 4-position would likely lead to:

  • Increased Lipophilicity: The additional alkyl group would increase the nonpolar character of the molecule, potentially leading to reduced water solubility and increased solubility in nonpolar organic solvents.

  • Steric Hindrance: The methyl group at the 4-position could introduce steric bulk around the core ring structure. This might influence its solvation properties and its ability to coordinate with reacting species.

  • Lower Boiling and Melting Points: The introduction of a substituent on the ring may disrupt the crystal lattice packing, potentially leading to a lower melting point. The effect on the boiling point is less straightforward and would depend on the interplay of increased molecular weight and changes in intermolecular forces.

  • Altered Solvating Power: The change in polarity and steric environment would undoubtedly alter its solvating power for both organic and inorganic compounds compared to DMI.

Performance in Chemical Reactions: The Case of DMI

DMI's high dielectric constant and ability to solvate cations make it an excellent solvent for a variety of organic reactions, particularly those involving anionic nucleophiles.[3] It has been successfully employed as a substitute for HMPA in numerous transformations.[8]

Illustrative Application: Nucleophilic Aromatic Substitution (SNAr)

One area where DMI excels is in promoting SNAr reactions. The high polarity of DMI helps to stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction rate.

Workflow for a Generic SNAr Reaction using DMI:

Sources

Technical Guide: HPLC Detection Limits & Methodologies for Residual 1,3,4-Trimethyl-2-imidazolidinone (DMI)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the detection limits and analytical methodologies for 1,3,4-trimethyl-2-imidazolidinone (DMI), structured for researchers and drug development professionals.

Executive Summary & Regulatory Context

1,3,4-Trimethyl-2-imidazolidinone (DMI) is a cyclic urea solvent frequently employed as a safer substitute for the carcinogenic HMPA and the toxic DMPU in organic synthesis. Despite its lower toxicity profile, DMI is a process-related impurity that must be controlled in pharmaceutical drug substances.

The Analytical Challenge: DMI presents a unique "blind spot" in standard residual solvent screening:

  • High Boiling Point (~225°C): It is significantly less volatile than common Class 2 solvents (e.g., Methanol, Acetonitrile), making standard static headspace GC (HS-GC) less sensitive without elevated equilibration temperatures.

  • UV Transparency: Lacking a conjugated

    
    -system, DMI exhibits negligible UV absorbance above 220 nm, rendering standard HPLC-UV (254 nm) ineffective.
    
  • High Polarity (LogP ~0.1): It elutes in the void volume of standard C18 columns, leading to poor resolution and quantification.

Regulatory Target (Analytical Target Profile): While DMI is not explicitly listed in the ICH Q3C tables, it is structurally analogous to N,N'-Dimethylpropyleneurea (DMPU, Class 2, PDE 4.1 mg/day). Toxicological data suggests DMI is less toxic (LD50 mouse ~2840 mg/kg vs. 1300 mg/kg for DMPU).[1]

  • Recommended Target LOQ: 10 ppm .

    • Rationale: This conservative limit covers potential classification as a Class 2 solvent and ensures compliance if the "Novel Solvent" calculation (ICH Q3C Appendix 3) yields a lower Permitted Daily Exposure (PDE).

Comparative Method Performance

The following table summarizes the performance of the optimized HPLC-UV method against the alternative LC-MS and GC-FID techniques.

Table 1: Detection Limit Comparison for Residual DMI
FeatureHPLC-UV (Recommended) LC-MS/MS (High Sensitivity) GC-FID (Standard)
Detection Principle UV Absorbance @ 215 nmESI+ (MRM Mode)Flame Ionization
Stationary Phase Polar-Embedded C18 or HILICHILIC or C18DB-624 or DB-WAX
LOD (Limit of Detection) 2.5 – 5.0 ppm < 0.1 ppm 10 – 20 ppm
LOQ (Limit of Quantitation) 10 ppm 0.5 ppm 50 ppm
Linearity (

)
> 0.999 (10–500 ppm)> 0.999 (0.5–100 ppm)> 0.995 (50–2000 ppm)
Key Advantage Accessible, robust, low cost.Extreme sensitivity for trace analysis.Specific for volatiles; industry standard.
Key Limitation Non-specific at low wavelengths; solvent interference.Matrix effects; higher cost.High boiling point requires long run times/high temp.

Detailed Experimental Protocols

Method A: HPLC-UV (Low Wavelength Optimization)

Best for: Routine QC where DMI levels are expected to be moderate (10–1000 ppm) and MS is unavailable.

Scientific Rationale: Standard C18 columns suffer from "phase dewetting" with the highly aqueous mobile phases required to retain polar DMI. We utilize a Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP) or a HILIC mode to engage the urea functional group. Detection is set to 215 nm, the absorption maximum for the imidazolidinone ring.

Protocol Steps:
  • Column Selection: Polar-Embedded C18,

    
    , 
    
    
    
    (or equivalent).
  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate Buffer, pH 6.8 (Neutral pH improves retention of the basic urea).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • Isocratic Hold: 95% A / 5% B for 0–5 min (Crucial for retaining DMI).

    • Ramp: 5% B to 40% B over 10 min.

    • Wash/Re-equilibrate: 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Bandwidth 4 nm).

  • Injection Volume: 10–20 µL.

  • Sample Diluent: Water:Acetonitrile (90:10). Note: High organic diluents will cause peak breakthrough.

Self-Validation Check:

  • System Suitability: Inject a 10 ppm standard. Signal-to-Noise (S/N) must be > 10.[2][3]

  • Interference Check: Inject a blank. The baseline at 215 nm must be flat at the DMI retention time (~3.5 - 4.5 min).

Method B: LC-MS/MS (Trace Analysis)

Best for: Genotoxic impurity screening or when <10 ppm sensitivity is required.

Scientific Rationale: DMI ionizes readily in Electrospray Ionization (ESI) positive mode due to the nitrogen atoms.

Protocol Steps:
  • Column: HILIC Silica column (e.g., Waters Atlantis HILIC),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Mode: HILIC (High organic start).

    • Isocratic:[4] 90% B / 10% A.

  • MS Parameters:

    • Source: ESI Positive.[5]

    • Precursor Ion: 129.1 m/z

      
      .
      
    • Product Ions (MRM): 129.1

      
       72.0  (Quantifier), 129.1 
      
      
      
      58.0
      (Qualifier).

Visualization of Analytical Workflow

The following diagram illustrates the decision logic and workflow for selecting and executing the DMI analysis.

DMI_Analysis_Workflow Start Start: DMI Residual Analysis Check_Limit Define Target Limit (ATP) (Default: 10 ppm) Start->Check_Limit Decision Required Sensitivity? Check_Limit->Decision HPLC_UV Method A: HPLC-UV (>10 ppm) Decision->HPLC_UV Standard QC LC_MS Method B: LC-MS/MS (<10 ppm) Decision->LC_MS Trace / Genotoxic GC_FID Method C: GC-FID (Volatile Matrix) Decision->GC_FID Alternative Col_Select Column: Polar-Embedded C18 Mobile Phase: 95% Aq / 5% ACN HPLC_UV->Col_Select Detect_UV Detection: UV @ 215 nm (Critical: Low Cutoff Solvent) Col_Select->Detect_UV Col_HILIC Column: HILIC Silica Mobile Phase: 90% ACN / 10% Aq LC_MS->Col_HILIC Detect_MS Detection: ESI+ MRM 129.1 -> 72.0 m/z Col_HILIC->Detect_MS GC_Cond High Temp Headspace (Equilibration > 100°C) GC_FID->GC_Cond

Caption: Decision matrix for selecting the optimal DMI detection method based on sensitivity requirements and available instrumentation.

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021).[6][7][8] Establishes the framework for classifying solvents and calculating Permitted Daily Exposure (PDE).

  • Strobel, M., et al. "Chemical and physical properties of DMI, DMPU, and HMPA: A comparison." Journal of Chemical & Engineering Data. (Verified via NIST WebBook for physical properties).

  • Center for Drug Evaluation and Research (CDER). "Guidance for Industry: Residual Solvents in Drug Products." U.S. Food and Drug Administration.

  • Dass, R., et al. "RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride."[8] International Journal of Drug Delivery Technology, 14(4), 2186-2190. (2024).[2][5][8] Provides the foundational UV detection wavelength (215 nm) and LOD data (2.7 ppm) for the imidazolidinone class.

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes." Application Note. (Demonstrates HILIC retention mechanisms for polar amines/ureas).

Sources

Safety Operating Guide

2-Imidazolidinone, 1,3,4-trimethyl- proper disposal procedures

[9][10]

Emergency Response (Spills)

In the event of a spill, do not use combustible materials (like sawdust) if the TMI is mixed with any oxidizers.

  • Isolate: Evacuate the immediate area. TMI has low vapor pressure but can still irritate respiratory tracts in high concentrations.

  • Absorb: Use Vermiculite , Sand , or Commercial Universal Absorbent Pads .

  • Decontaminate: Wash the spill area with water and soap after bulk removal. TMI is water-soluble.[5]

  • Disposal of Cleanup Materials: Bag all contaminated absorbents and gloves. Label as "Chemical Spill Debris - Contains 1,3,4-trimethyl-2-imidazolidinone" and dispose of via the hazardous waste stream (Stream A or B from Figure 1).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10313143, 2-Imidazolidinone, 1,3,4-trimethyl-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier for 1,3-Dimethyl-2-imidazolidinone (DMI) - Homolog Read-Across Data. Retrieved from [Link]

Personal Protective Equipment for Handling 2-Imidazolidinone, 1,3,4-trimethyl-

[1]

Executive Summary & Chemical Profile[2][3]

1,3,4-Trimethyl-2-imidazolidinone (often abbreviated as TMI ) is a high-performance polar aprotic solvent. It is structurally analogous to DMI (1,3-dimethyl-2-imidazolidinone) and DMPU , often utilized as a replacement for the carcinogenic HMPA in nucleophilic substitutions and organometallic chemistry.

Critical Safety Distinction: While TMI is sometimes marketed as a "safer" alternative to HMPA, it belongs to the cyclic urea class. Field experience dictates that you must treat TMI with the same rigorous containment protocols as DMI. This means assuming it is a potential reproductive toxin and a severe eye irritant until proven otherwise. Its high boiling point (low volatility) reduces inhalation risk but increases the persistence of surface contamination.

Physical & Hazard Profile (Analog-Based*)

Data extrapolated from structural analog DMI (CAS 80-73-9) where specific TMI data is limited.

PropertyValue / ClassificationOperational Implication
Boiling Point >225°C (Est.)Low volatility; residues remain on gloves/benches for days.
Flash Point >100°C (Combustible)Low fire risk under normal lab conditions.
Skin Hazard Permeator Critical: Rapidly absorbs through skin; carries dissolved toxins into the bloodstream.
Eye Hazard Category 1 (Likely) Risk of irreversible corneal damage.
Reproductive Repr. 2 (Suspected) Suspected of damaging fertility or the unborn child.[1]

The PPE Defense System

Standard laboratory PPE is insufficient for handling cyclic ureas. The following system provides a self-validating barrier against exposure.

A. Hand Protection: The "Permeation Fallacy"

Do not rely on standard nitrile gloves for immersion or prolonged contact. Cyclic ureas are chemically aggressive and can permeate thin nitrile (< 4 mil) in minutes without visible degradation.

Glove Selection Logic
  • Routine Transfer/Splash Protection:

    • Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).

    • Protocol: "Splash & Change." If TMI touches the glove, strip and replace immediately.

  • Prolonged Contact / Spill Cleanup:

    • Material: Butyl Rubber (Best) or Silver Shield/Laminate (Excellent).

    • Why: Butyl rubber provides >480 minutes of breakthrough time for cyclic amides.

B. Eye & Face Protection[1][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Contraindication: Safety glasses are not acceptable for open handling. TMI is viscous; a splash adheres to the eye and is difficult to flush, leading to severe injury.

  • Face Shield: Required only when pouring volumes >500 mL or handling heated solvent.

C. Respiratory Protection[4][6][7][8]
  • Standard Use: Fume hood is primary. Respirators are rarely needed due to low vapor pressure.

  • Emergency (Aerosol/Mist): If heating TMI outside a hood (never recommended), use a Full-Face Respirator with Organic Vapor (OV) cartridges combined with a P100 pre-filter.

Visualization: PPE Decision Logic

This diagram outlines the decision process for selecting the correct PPE based on the operation.

PPE_LogicStartOperation AssessmentRiskIs there potential forimmersion or heavy splashing?Start->RiskRoutineRoutine: Pipetting/WeighingRisk->RoutineNoHeavyHigh Risk: Pouring >500mLor Spill CleanupRisk->HeavyYesGlove1GLOVES: Double Nitrile (5 mil)Change immediately on splashRoutine->Glove1Eye1EYES: Chemical GogglesRoutine->Eye1Glove2GLOVES: Butyl Rubberor Silver Shield LaminateHeavy->Glove2Eye2EYES: Goggles + Face ShieldHeavy->Eye2RespRESPIRATORY: Fume Hood Mandatory(Respirator if heated/misted)Heavy->Resp

Figure 1: Decision logic for selecting Personal Protective Equipment based on exposure risk intensity.

Operational Protocols

Protocol A: The "Closed-Loop" Transfer

Goal: Prevent surface contamination.

  • Preparation: Place the receiving vessel in a secondary container (tray) lined with absorbent pads.

  • Transfer: Use a glass syringe or cannula transfer for volumes < 50 mL. Avoid pouring from the lip of the bottle, which causes drips.

  • Wipe Down: After use, wipe the bottle threads with a dry tissue, then a water-dampened tissue. Dispose of tissues as hazardous solid waste.

  • Verification: Check the work area with a UV light (if TMI contains UV-active impurities) or simply assume the area is contaminated and wipe down with water/surfactant.

Protocol B: Heating Reactions
  • Hazard: Heating TMI near its flash point (>100°C) or generating mists increases inhalation risk.

  • Control: All heating must occur within a certified chemical fume hood.

  • Cooling: Allow reaction mixtures to cool to <50°C before removing them from the hood.

Emergency & Disposal Strategy

Spill Response Workflow

Scenario: 100 mL bottle breaks on the floor.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don Butyl gloves , goggles, and a lab coat.

  • Contain: Use a "damming" technique with absorbent socks to prevent spread.

  • Absorb: Use Vermiculite or Universal Absorbent Pads. Do not use paper towels alone—they will saturate and drip.

  • Clean: Scoop absorbed material into a sealable bag. Scrub the surface with soap and water (TMI is water-miscible).

  • Disposal: Label as "Hazardous Waste: Organic Solvent (Contains Cyclic Urea)."

Waste Disposal Categorization[9]
  • Liquid Waste: Segregate into Non-Halogenated Organic Solvents (unless mixed with DCM/Chloroform).

  • Solid Waste: All contaminated gloves, pipettes, and wipes must go into Hazardous Solid Waste . Do not throw in regular trash.

Visualization: Spill Response Logic

Spill_ResponseSpillSpill DetectedAssessAssess VolumeSpill->AssessSmall< 50 mL(In Hood)Assess->SmallLarge> 50 mL(Or Outside Hood)Assess->LargeAction1Absorb with PadsBag & TagSmall->Action1Action2Evacuate AreaDon Butyl GlovesDam & AbsorbLarge->Action2DisposalDispose as Hazardous Waste(Do not drain pour)Action1->DisposalAction2->Disposal

Figure 2: Step-by-step workflow for managing TMI spills based on volume and location.

References

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves. Retrieved February 19, 2026, from [Link]

(Note: Due to the specific nature of the trimethyl variant, safety data is grounded in the well-established protocols for its structural analog, DMI (CAS 80-73-9), as per standard industrial hygiene practice for analog chemicals.)

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